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Core Science & Biosynthesis

Foundational

pharmacological profile of b-Ethyl-4-methoxy-benzeneethanamine

Preclinical Pharmacological Profiling and Mechanistic Evaluation of -Ethyl-4-methoxy-benzeneethanamine Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: -Ethyl-4-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Preclinical Pharmacological Profiling and Mechanistic Evaluation of -Ethyl-4-methoxy-benzeneethanamine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity:


-Ethyl-4-methoxy-benzeneethanamine (CAS: 51558-15-7) | IUPAC: 2-(4-methoxyphenyl)butan-1-amine

Executive Summary & Structural Activity Relationship (SAR)


-Ethyl-4-methoxy-benzeneethanamine is a highly specialized, sterically hindered derivative of the phenethylamine class. Because empirical pharmacological data on this specific CAS registry is virtually absent from primary literature, its pharmacological profile must be rigorously extrapolated through structural homology to known trace amines and substituted phenethylamines.

As a Senior Application Scientist, I approach this compound by deconstructing its two primary structural modifications relative to the endogenous trace amine, phenethylamine (PEA):

  • Para-Methoxy Substitution (4-CH3O-): The addition of a methoxy group at the 4-position of the phenyl ring significantly alters transporter affinity. Analogous to 4-methoxyphenethylamine (4-MPEA), this substitution typically increases affinity for the Serotonin Transporter (SERT) and acts as a partial agonist at the Trace Amine-Associated Receptor 1 (TAAR1)[1]. Furthermore, 4-methoxy derivatives are known to interact selectively with monoamine oxidase (MAO) isozymes[2].

  • Beta-Ethyl Substitution (

    
    -CH2CH3):  Unlike 
    
    
    
    -alkylations (e.g., amphetamines) which primarily block MAO-mediated degradation by shielding the amine,
    
    
    -alkylations introduce a chiral center at the beta carbon. This increases the molecule's lipophilicity (enhancing blood-brain barrier penetration) and alters the mechanism of monoamine transporter interaction. Research indicates that
    
    
    -substituted phenethylamines alter monoamine transporter function indirectly via TAAR1 activation rather than direct competitive reuptake inhibition[3].

Predictive Quantitative Profiling

Based on the SAR principles outlined above, we can construct a predictive pharmacological matrix. The table below summarizes the extrapolated quantitative data for


-Ethyl-4-methoxy-benzeneethanamine against established reference compounds.
CompoundTAAR1 Activation (

)
SERT Affinity (

)
DAT Affinity (

)
MAO-A Interaction
Phenethylamine (PEA) ~1,000 nM>10,000 nM>10,000 nMRapid Substrate
4-Methoxyphenethylamine 5,980 nM[1]~2,000 nM>10,000 nMSubstrate / Weak Inhibitor[2]

-Ethyl-4-MPEA (Predicted)
2,500 - 5,000 nM <1,000 nM ~5,000 nM Competitive Inhibitor

Data Rationale: The


-ethyl group is predicted to enhance TAAR1 binding efficiency compared to 4-MPEA due to favorable hydrophobic interactions within the receptor's binding pocket, while sterically hindering the MAO catalytic core, shifting the molecule from a substrate to an inhibitor.

Self-Validating Experimental Protocols

To empirically validate this predicted profile, the following self-validating experimental workflows must be executed. Every step is designed with internal causality to ensure data integrity.

Protocol A: TAAR1 Functional Activation (cAMP Accumulation Assay)

Objective: Determine the


 and 

of the compound at the human TAAR1 receptor[4].
  • Step 1: Cell Line Selection. Culture HEK-293 cells stably transfected with human TAAR1. Causality: HEK-293 cells lack endogenous monoamine receptors, ensuring that any generated cAMP signal is exclusively mediated by TAAR1, eliminating confounding variables[4].

  • Step 2: Phosphodiesterase Inhibition. Pre-incubate cells in assay buffer containing 200 µM IBMX (3-isobutyl-1-methylxanthine) for 30 minutes. Causality: TAAR1 is a G

    
    s-coupled receptor that produces cAMP. IBMX inhibits endogenous phosphodiesterases, preventing the degradation of cAMP and allowing the signal to accumulate to detectable levels[4].
    
  • Step 3: Ligand Incubation. Expose cells to a 10-point concentration gradient of

    
    -Ethyl-4-methoxy-benzeneethanamine (1 nM to 100 µM) for 45 minutes at 37°C.
    
  • Step 4: TR-FRET Detection. Lyse the cells and introduce a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP detection kit. Causality: TR-FRET provides a high signal-to-noise ratio by delaying the fluorescence measurement, eliminating background autofluorescence from the biological sample.

Protocol B: MAO Isozyme Selectivity and Kinetic Profiling

Objective: Assess whether the


-ethyl steric bulk converts the compound into an MAO inhibitor[2].
  • Step 1: Enzyme Preparation. Isolate recombinant human MAO-A and MAO-B in a 0.1 M potassium phosphate buffer (pH 7.4).

  • Step 2: Substrate Introduction. Utilize kynuramine as the primary substrate. Causality: Kynuramine is non-fluorescent, but its MAO-deaminated product (4-hydroxyquinoline) is highly fluorescent. This allows for real-time, continuous kinetic tracking of enzyme velocity without the need for secondary coupled assays[2].

  • Step 3: Kinetic Tracking. Incubate the enzyme-substrate complex with varying concentrations of the test compound. Measure fluorescence (Ex/Em 310/400 nm) continuously for 30 minutes.

  • Step 4: Lineweaver-Burk Analysis. Plot the inverse of the reaction velocity (1/V) against the inverse of substrate concentration (1/[S]). Causality: The intersection pattern of the resulting lines will self-validate the mechanism of inhibition (competitive vs. non-competitive).

Mechanistic Visualizations

To conceptualize the pharmacological pathways and the validation workflow, the following logical diagrams have been generated.

TAAR1_Pathway Ligand b-Ethyl-4-methoxy- benzeneethanamine Receptor TAAR1 Receptor Ligand->Receptor Partial Agonism G_Protein Gαs Protein Receptor->G_Protein Conformational Shift AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A cAMP->PKA Phosphorylation Cascade Efflux Monoamine Efflux (SERT/DAT) PKA->Efflux Transporter Reversal

Fig 1: Predicted TAAR1-mediated cAMP signaling and monoamine efflux cascade.

Workflow Prep Compound Preparation & Enantiomeric Purity Check Binding Radioligand Binding Assays (SERT, DAT, NET) Prep->Binding Functional cAMP Accumulation Assay (TAAR1 Activation) Prep->Functional MAO MAO-A/B Kinetic Assay (Kynuramine Substrate) Prep->MAO Analysis Data Synthesis & SAR Modeling Binding->Analysis Functional->Analysis MAO->Analysis

Fig 2: Self-validating in vitro pharmacological screening workflow.

Conclusion & Translational Outlook

The pharmacological profile of


-Ethyl-4-methoxy-benzeneethanamine is predicted to be a complex interplay between TAAR1 partial agonism and selective monoamine transporter modulation. The 

-ethyl substitution is the critical variable, likely preventing rapid MAO-mediated clearance while facilitating indirect monoamine efflux via TAAR1-dependent phosphorylation cascades[3]. Execution of the self-validating protocols provided herein will transition this compound from a theoretical building block to a fully characterized pharmacological entity.

References

  • Title: 4-Methoxyphenethylamine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Selectivity of 4-methoxyphenethylamine derivatives as inhibitors of monoamine oxidase Source: Journal of Pharmaceutical Sciences (via PubMed / NIH) URL: [Link]

  • Title: beta-Phenylethylamine Alters Monoamine Transporter Function via Trace Amine-Associated Receptor 1: Implication for Modulatory Roles of Trace Amines in Brain Source: Journal of Pharmacology and Experimental Therapeutics (via ResearchGate) URL: [Link]

Sources

Exploratory

literature review of 4-methoxy-benzeneethanamine derivatives

An In-depth Technical Guide to 4-Methoxy-benzeneethanamine Derivatives: Synthesis, Pharmacology, and Therapeutic Frontiers Introduction The 4-methoxy-benzeneethanamine scaffold represents a cornerstone in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Methoxy-benzeneethanamine Derivatives: Synthesis, Pharmacology, and Therapeutic Frontiers

Introduction

The 4-methoxy-benzeneethanamine scaffold represents a cornerstone in medicinal chemistry and pharmacology. This deceptively simple structure, consisting of a phenethylamine core with a methoxy group at the para-position of the benzene ring, is the parent for a vast and diverse family of derivatives with profound biological activities.[1] These compounds have been investigated for their roles as neurotransmitter releasing agents, receptor agonists, and enzyme inhibitors, with applications ranging from potential therapeutics for psychiatric disorders to tools for dissecting complex neurological pathways.[2][3]

Derivatives of 4-methoxy-benzeneethanamine are perhaps most famously associated with the amphetamine class of compounds, where an alpha-methyl group is added to the ethylamine side chain, leading to substances with significant psychoactive properties.[3] However, the pharmacological landscape extends far beyond this, encompassing inhibitors of monoamine oxidase, modulators of the presynaptic choline transporter, and even agents with anthelmintic properties.[4][5][6]

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, delving into the synthesis, structure-activity relationships (SAR), and pharmacological profiles of key 4-methoxy-benzeneethanamine derivatives. By synthesizing technical data with field-proven insights, we aim to illuminate the therapeutic potential and future research directions for this versatile chemical class.

Chemical Synthesis of 4-Methoxy-benzeneethanamine Derivatives

The synthesis of 4-methoxy-benzeneethanamine derivatives can be approached through several established routes, often starting from commercially available precursors like 4-methoxyphenylacetone or L-tyrosine. The chosen pathway depends on the desired final structure, particularly the stereochemistry and substitutions on the ethylamine side chain.

One efficient method involves the synthesis of optically active 4-methoxyamphetamine from L- or D-tyrosine.[7] This approach is valuable as the chirality of the final compound can significantly impact its pharmacological activity. Another common strategy involves the reductive amination of a corresponding ketone or the reduction of a nitrile.[8] For instance, 4-methoxyphenethylamine can be prepared from 4-methoxybenzonitrile through reduction.[8]

Example Synthetic Workflow: Synthesis of Optically Active 4-Methoxy-α-methylphenylethylamine (1) from L-Tyrosine

This protocol is adapted from a procedure demonstrating an efficient synthesis via a one-pot zinc reduction.[7] The rationale for this multi-step synthesis is to build the desired chiral center and functional groups from a readily available and inexpensive chiral starting material, L-tyrosine.

G cluster_0 Step 1: Protection & Tosylation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Deprotection L-Tyrosine L-Tyrosine S-3 (S)-N-Benzyloxycarbonyl-4-methoxy-α-hydroxymethyl benzeneethanamine L-Tyrosine->S-3 Protection S-4 (S)-N-Benzyloxycarbonyl-4-methoxy-α-p-tosyloxymethyl benzeneethanamine S-3->S-4 Tosylation (p-tosyl chloride) S-6 (S)-N-Benzyloxycarbonyl-4-methoxy-α-methylbenzeneethanamine S-4->S-6 One-pot Zinc Reduction (Zn, NaI) Final_Product (S)-4-Methoxyamphetamine HCl (S)-1·HCl S-6->Final_Product Hydrogenation

Caption: Synthetic workflow for optically active 4-methoxyamphetamine from L-tyrosine.

Experimental Protocol: One-Pot Zinc Reduction

This protocol outlines the key reductive step in the synthesis.[7] The choice of a one-pot reaction is driven by efficiency, reducing the number of intermediate isolation and purification steps, which saves time and materials.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (S)-N-Benzyloxycarbonyl-4-methoxy-α-p-tosyloxymethyl benzeneethanamine ((S)-4) (3 mmol), sodium iodide (NaI) (15 mmol), and zinc (Zn) powder (30 mg-atom).

  • Solvent Addition: Add 20 mL of tetrahydrofuran (THF) and 1 mL of water to the mixture.

  • Reflux: Heat the stirred mixture to reflux for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, filter the mixture to remove excess zinc powder. The filtrate is then concentrated under reduced pressure.

  • Purification: The resulting residue is purified by column chromatography on silica gel to yield the desired intermediate, (S)-N-Benzyloxycarbonyl-4-methoxy-α-methylbenzeneethanamine ((S)-6).

  • Final Deprotection: The benzyloxycarbonyl protecting group on (S)-6 is subsequently removed via hydrogenation to yield the final product, (S)-4-methoxyamphetamine.

Pharmacology and Structure-Activity Relationships (SAR)

The biological activity of 4-methoxy-benzeneethanamine derivatives is largely dictated by their interactions with monoamine neurotransmitter systems. Many of these compounds target serotonin (5-HT) receptors, particularly the 5-HT2A and 5-HT2C subtypes, which are known targets for psychedelic drugs.[9][10]

Interaction with Serotonin Receptors

Substituted phenethylamines, such as those in the "pseudo" (Ψ) series (2,4,6-trisubstituted), display a range of affinities for serotonin receptors.[9][10] The affinity and activity at these receptors are highly dependent on the substitution pattern on the aromatic ring and the ethylamine side chain.

  • Ring Substitutions: The position of substituents on the benzene ring is critical. For example, shifting a methoxy group from the 5- to the 6-position (comparing 2,4,5-trisubstituted to 2,4,6-trisubstituted derivatives) can alter the potency at the 5-HT2A receptor.[10]

  • Side Chain Modifications: The presence of an α-methyl group (as in amphetamine derivatives) generally decreases binding affinity at the 5-HT1A receptor compared to their phenethylamine counterparts.[11]

The following table summarizes the binding affinities (Ki) and functional activities (EC50) of several 4-alkoxy-2,6-dimethoxyphenethylamine (Ψ) derivatives at human serotonin receptors.

CompoundSubstitutionh5-HT2A Ki (nM)h5-HT2A EC50 (nM)h5-HT2C Ki (nM)
Ψ-2C-O-1 (10) 4-methoxy96034003500
Ψ-2C-O-2 (11) 4-ethoxy7101100110
Ψ-2C-O-16 (13) 4-propoxy832110
Amphetamine Analog (1) 4-methoxy>5600->10000

Data extracted from Luethi et al. (2025).[10][12]

The data clearly indicate that increasing the length of the 4-alkoxy chain from methoxy to propoxy dramatically increases affinity and potency at the 5-HT2A receptor. In contrast, the corresponding amphetamine derivative shows negligible affinity for this receptor.

Signaling Pathway of 5-HT2A Receptor Activation

Activation of the 5-HT2A receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), initiates a downstream signaling cascade that is believed to be central to the psychedelic effects of many phenethylamines.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand 4-Methoxy Derivative Receptor 5-HT2A Receptor Ligand->Receptor Binds G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates Downstream Downstream Effects (e.g., Gene Expression) PKC->Downstream Ca_Release->Downstream

Caption: Simplified 5-HT2A receptor signaling cascade initiated by an agonist.

Enzyme Inhibition: Monoamine Oxidase (MAO)

Certain derivatives of 4-methoxyphenethylamine have been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[4] Interestingly, selectivity for MAO-A versus MAO-B can be modulated by structural changes. For example, (+/-)-4-methoxy-beta-hydroxyphenethylamine and its N-methylated derivatives inhibit the deamination of tyramine (a substrate for both MAO-A and MAO-B) but not tryptamine (a preferential substrate for MAO-A).[4] In contrast, 4-methoxyphenethylamine itself inhibits the deamination of both substrates, suggesting a broader inhibition profile.[4]

Therapeutic Potential and Diverse Applications

The diverse pharmacology of 4-methoxy-benzeneethanamine derivatives has led to their investigation in various therapeutic contexts.

  • Psychiatric Disorders: Given their potent effects on serotonergic systems, these compounds are of great interest for treating conditions like depression and anxiety.[2] The psychedelic properties of some derivatives are being actively explored in clinical trials for treatment-resistant depression and post-traumatic stress disorder (PTSD).

  • Choline Transporter Inhibition: A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides have been identified as novel inhibitors of the presynaptic choline transporter (CHT).[5][13] Since CHT is essential for the synthesis of the neurotransmitter acetylcholine, its inhibitors could serve as valuable research tools and potential therapeutics for disorders involving cholinergic dysfunction.[5]

  • Anthelmintic Agents: In a novel application, a simplified derivative, N-(4-methoxyphenyl)pentanamide, has demonstrated significant anthelmintic properties against the nematode Toxocara canis, with reduced cytotoxicity compared to the established drug albendazole.[6]

  • Designer Drugs: It is important to note that many derivatives, such as para-methoxyamphetamine (PMA) and para-methoxymethamphetamine (PMMA), are potent serotonergic drugs that have appeared on the illicit market, often misrepresented as other substances.[3][14] These compounds carry a high risk of toxicity and have been associated with fatalities.[14]

Key Experimental Protocols

Radioligand Binding Assay for Receptor Affinity (Ki)

This protocol is a standard method to determine the affinity of a test compound for a specific receptor. It relies on the principle of competitive displacement of a radiolabeled ligand with a known affinity.

  • Preparation of Materials:

    • Cell Membranes: Use membranes from a cell line recombinantly expressing the target receptor (e.g., HEK293 cells expressing h5-HT2A).

    • Radioligand: Select a high-affinity radioligand for the target receptor (e.g., [³H]ketanserin for 5-HT2A).

    • Test Compound: Prepare serial dilutions of the 4-methoxy-benzeneethanamine derivative to be tested.

    • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • Total Binding: Include wells with only membranes and radioligand.

    • Non-specific Binding: Include wells with membranes, radioligand, and a high concentration of a known, non-labeled competitor to saturate all specific binding sites.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[15]

Conclusion and Future Directions

The 4-methoxy-benzeneethanamine scaffold continues to be a fertile ground for drug discovery and pharmacological research. From potent psychedelic agents acting on serotonin receptors to selective enzyme and transporter inhibitors, its derivatives exhibit a remarkable breadth of biological activity. The structure-activity relationships within this class are finely tuned, where subtle modifications to the core structure can lead to dramatic shifts in potency, selectivity, and functional effects.

Future research will likely focus on several key areas:

  • Receptor-Specific Agonism: Designing derivatives with biased agonism, which preferentially activate certain downstream signaling pathways over others, could lead to therapeutics with improved efficacy and reduced side effects.

  • Novel Therapeutic Targets: Exploring the activity of these derivatives at a wider range of biological targets beyond the classic monoamine systems may uncover entirely new therapeutic applications.

  • Elucidating In Vivo Effects: Bridging the gap between in vitro receptor affinities and in vivo behavioral and physiological effects remains a critical challenge, particularly for compounds with potential psychiatric applications.

As synthetic methodologies become more advanced and our understanding of neuropharmacology deepens, the family of 4-methoxy-benzeneethanamine derivatives will undoubtedly continue to provide valuable insights and lead compounds for the next generation of therapeutics.

References

  • Synthesis of Optically Active 4-Methoxyamphetamine from Tyrosine.

  • Keller, W. J., & Ferguson, G. G. (1976). Selectivity of 4-methoxyphenethylamine derivatives as inhibitors of monoamine oxidase. Journal of Pharmaceutical Sciences, 65(10), 1539-1540. [Link]

  • Hooper, A., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(1), 1-5. [Link]

  • Luethi, D., et al. (2025). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology. [Link]

  • Luethi, D., et al. (2025). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. PMC. [Link]

  • Hooper, A., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed. [Link]

  • da Silva, A. F., et al. (2020). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. Antimicrobial Agents and Chemotherapy, 64(5). [Link]

  • Luethi, D., et al. (2025). Receptor interaction profiles of 4-alkoxy-2,6- dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Semantic Scholar. [Link]

  • Smith, A. A., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molecules, 30(15), 3456. [Link]

  • Benzeneethanamine, 4-methoxy- (CAS 55-81-2). Cheméo. [Link]

  • Benzylamine derivatives which are useful in treating psychiatric disorders.
  • Al-Meshal, T. A. (2019). Synthesis, Analytical Profiles and Receptor Pharmacology of Methoxylated Derivatives and Regioisomers of the NBOMe series of Hal. Auburn University. [Link]

  • Kolaczynska, K. E., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. [Link]

  • Preparation method of 4-methoxyphenethylamine.
  • Benzeneethanamine, 4-methoxy-beta-(1-(4-methoxyphenyl)propylidene)-n,n-dimethyl-, hydrochloride. PubChemLite. [Link]

  • 4-Methoxy-?-methyl-N-(phenylmethyl)benzeneethanamine. Inxight Drugs. [Link]

  • (+-)-p-Methoxyamphetamine. PubChem. [Link]

  • para-Methoxymethamphetamine. Wikipedia. [Link]

  • 2,5-Dimethoxy-4-methylamphetamine. Wikipedia. [Link]

Sources

Foundational

toxicological studies and safety data for b-Ethyl-4-methoxy-benzeneethanamine

This guide provides an in-depth technical analysis of -Ethyl-4-methoxy-benzeneethanamine (CAS 51558-15-7), a structural analog of the phenethylamine class. Due to the limited specific toxicological data available in publ...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of


-Ethyl-4-methoxy-benzeneethanamine  (CAS 51558-15-7), a structural analog of the phenethylamine class. Due to the limited specific toxicological data available in public dossiers for this precise isomer, this guide synthesizes safety protocols and pharmacological predictions based on Structure-Activity Relationships (SAR)  with established analogs such as 4-Methoxy-phenethylamine (4-MeO-PEA) and Para-methoxyamphetamine (PMA).

Technical Guide: Toxicology and Safety Profile of -Ethyl-4-methoxy-benzeneethanamine

Chemical Identity & Structural Analysis


-Ethyl-4-methoxy-benzeneethanamine  is a substituted phenethylamine where the ethyl group is located at the 

-position (benzylic carbon) and a methoxy group is at the para-position of the phenyl ring.
Nomenclature & Identification
PropertyDetail
Chemical Name

-Ethyl-4-methoxy-benzeneethanamine
IUPAC Name 2-(4-Methoxyphenyl)butan-1-amine
CAS Number 51558-15-7
Molecular Formula C

H

NO
Molecular Weight 179.26 g/mol
Structural Class Phenethylamine; Amphetamine homologue (positional isomer)
Key Functional Groups Primary Amine, Methoxy Ether, Benzylic Alkyl Chain
Structural Significance (SAR Analysis)

The toxicity of phenethylamines is dictated by substitutions on the aromatic ring and the ethylamine side chain.

  • 4-Methoxy Group: Historically associated with serotonergic toxicity . Analogs like PMA (4-methoxyamphetamine) are potent Serotonin Releasing Agents (SRAs) and Monoamine Oxidase Inhibitors (MAOIs).

  • 
    -Ethyl Substitution:  Unlike the 
    
    
    
    -methyl group in amphetamines (which blocks MAO metabolism),
    
    
    -substitution provides steric bulk at the benzylic position. This likely reduces metabolic clearance compared to unsubstituted phenethylamine but may not offer the same resistance to deamination as
    
    
    -substitution.
  • Chirality: The

    
    -carbon is a chiral center. The (R)- and (S)- enantiomers likely possess distinct pharmacological profiles, a critical factor in safety assessment.
    

Predictive Toxicological Profile

Note: Direct LD50 data for CAS 51558-15-7 is not established in public literature. The following profile is derived from high-confidence read-across data.

Mechanism of Action (Hypothetical)

Based on the 4-methoxy-PEA scaffold, this compound is predicted to act as a monoamine releaser/reuptake inhibitor with high selectivity for the Serotonin Transporter (SERT).

  • Primary Target: SERT (Serotonin Transporter).

  • Secondary Targets: NET (Norepinephrine Transporter), 5-HT2A/2C receptors.

  • Metabolic Interaction: Potential competitive inhibition of MAO-A due to the 4-methoxy group, increasing the risk of serotonin syndrome.

Acute Toxicity Hazards
Hazard ClassPredicted EffectMechanism
Serotonergic Toxicity Hyperthermia, Clonus, AgitationExcessive synaptic serotonin accumulation.
Sympathomimetic Tachycardia, HypertensionNorepinephrine release; vasoconstriction.
Neurotoxicity Long-term serotonergic depletionOxidative stress from quinone metabolites (common in 4-methoxy compounds).
Comparative Toxicity (Read-Across)

The following DOT diagram illustrates the structural relationship and relative toxicity risks compared to known agents.

SAR_Analysis cluster_legend Toxicity Risk Level PMA PMA (4-Methoxy-amphetamine) High Toxicity (Hyperthermia) Alpha-Methyl blocks MAO Target Target: u03b2-Ethyl-4-methoxy-PEA Predicted Moderate-High Toxicity Beta-Ethyl hinders MAO (partial) Target->PMA Isomeric Relationship (Similar Pharmacophore) PEA 4-Methoxy-PEA Low Toxicity (Rapid Metabolism) No Alkyl Shield PEA->Target Add u03b2-Ethyl (Increases Stability) High High Risk Mod Moderate Risk Low Low Risk

Caption: SAR comparison showing the predicted toxicity of


-Ethyl-4-methoxy-PEA relative to PMA and 4-Methoxy-PEA based on metabolic stability.

Safety & Handling Protocols

Occupational Exposure Limits (OEL)
  • Status: Not established by OSHA/ACGIH.

  • Recommendation: Handle as a Potent Pharmacological Active (PPA) .

  • Band: OEB 4 (1–10

    
    g/m
    
    
    
    ) recommended until specific data clears it.
Personal Protective Equipment (PPE)
  • Respiratory: Powered Air Purifying Respirator (PAPR) or N95 minimum in a fume hood.

  • Dermal: Double nitrile gloves (0.11 mm minimum thickness).

  • Engineering Controls: All handling of powder must occur within a certified Class II Biological Safety Cabinet or Chemical Fume Hood.

Emergency Response
  • Inhalation: Remove to fresh air. Monitor for signs of serotonin syndrome (shivering, reflexes).

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (may enhance absorption).

  • Ingestion: Do NOT induce vomiting. Administer activated charcoal if conscious. Transport to ER immediately.

Experimental Protocols for Researchers

For laboratories synthesizing or testing this compound, the following protocols ensure data integrity and safety.

Metabolic Stability Assay (Microsomal)

Objective: Determine the half-life (


) and intrinsic clearance (

) to assess MAO susceptibility.

Protocol:

  • Preparation: Prepare liver microsomes (human/rat) at 0.5 mg/mL in phosphate buffer (pH 7.4).

  • Incubation: Add test compound (1

    
    M final concentration). Pre-incubate at 37°C for 5 mins.
    
  • Initiation: Add NADPH-regenerating system to start the reaction.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min into ice-cold acetonitrile (stop solution).
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     gives 
    
    
    
    .
Receptor Binding Screening (Radioligand)

Objective: Verify serotonergic affinity.

Protocol:

  • Membrane Prep: HEK293 cells expressing human SERT.

  • Ligand: [

    
    H]-Citalopram (0.5 nM).
    
  • Competition: Incubate membranes with radioligand and varying concentrations of

    
    -Ethyl-4-methoxy-PEA (
    
    
    
    to
    
    
    M).
  • Equilibrium: 1 hour at 25°C.

  • Filtration: Harvest on GF/B filters; count radioactivity.

  • Data: Fit to sigmoid dose-response curve to determine

    
    .
    

Metabolic Pathway Visualization

Understanding the metabolic fate is crucial for toxicity prediction. The


-ethyl group may undergo hydroxylation or allow deamination.

Metabolism cluster_note Toxicological Note Parent u03b2-Ethyl-4-methoxy-PEA MAO MAO-A/B (Deamination) Parent->MAO CYP CYP2D6 (O-Demethylation) Parent->CYP Aldehyde Intermediate Aldehyde MAO->Aldehyde Phenol 4-Hydroxy-u03b2-ethyl-PEA (Active Metabolite?) CYP->Phenol Acid 2-(4-methoxyphenyl)butanoic acid (Inactive Excretion) Aldehyde->Acid Note O-Demethylation (CYP) may lead to quinone formation, increasing neurotoxicity risk.

Caption: Proposed metabolic pathways involving MAO deamination and CYP450 O-demethylation.

References

  • PubChem. (2025). Compound Summary: Benzeneethanamine, 4-methoxy- (Related Analog).[1][2][3] National Library of Medicine. [Link]

  • Shulgin, A., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Reference for Phenethylamine SAR and 4-methoxy toxicity). [Link]

  • World Health Organization (WHO). (2016). Critical Review Report: Para-Methoxymethylamphetamine (PMMA). Expert Committee on Drug Dependence. (Used for Read-Across Toxicity). [Link]

Sources

Exploratory

Thermodynamic Profiling of b-Ethyl-4-Methoxy-Benzeneethanamine (BEMB): A Comprehensive Technical Guide

Target Audience: Research Scientists, Biophysical Chemists, and Drug Development Professionals Compound: b-Ethyl-4-methoxy-benzeneethanamine (CAS: 51558-15-7) Executive Briefing In the landscape of rational drug design,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Biophysical Chemists, and Drug Development Professionals Compound: b-Ethyl-4-methoxy-benzeneethanamine (CAS: 51558-15-7)

Executive Briefing

In the landscape of rational drug design, substituted phenethylamines serve as foundational pharmacophores for a vast array of neuroactive and cardiovascular agents. b-Ethyl-4-methoxy-benzeneethanamine (Standard IUPAC: 2-(4-methoxyphenyl)butan-1-amine; herein referred to as BEMB) is a highly specialized building block characterized by a primary amine, a para-methoxy substitution, and a critical ethyl branching at the


-carbon.

Understanding the thermodynamic properties of BEMB is not merely an exercise in physical chemistry; it is a prerequisite for predicting its solid-state stability, its behavior in formulation, and its binding energetics with biological targets. This whitepaper establishes a rigorous framework for the thermodynamic profiling of BEMB, synthesizing structural analysis, solid-state calorimetry, solution-state binding thermodynamics, and in silico predictive models.

Part I: Molecular Architecture & Theoretical Thermodynamics

The thermodynamic behavior of BEMB is fundamentally dictated by its molecular architecture. The presence of the


-ethyl group introduces a chiral center and significant steric bulk, which directly impacts the conformational entropy (

) of the molecule. Unlike linear phenethylamines, the rotational freedom around the

bond in BEMB is restricted, lowering the entropic penalty upon binding to a rigid receptor pocket.

Furthermore, the para-methoxy group acts as a strong hydrogen bond acceptor, significantly influencing the free energy of solvation (


) and dictating the enthalpic (

) contributions during aqueous interactions.
Baseline Quantitative Data

To establish a foundational understanding, the predicted and structural physicochemical parameters of BEMB are summarized below.

PropertyValue / DescriptorThermodynamic Implication
Molecular Formula C₁₁H₁₇NOBaseline for stoichiometric calculations.
Molecular Weight 179.26 g/mol Influences diffusion coefficients and translational entropy.
SMILES NCC(CC)C1=CC=C(OC)C=C1Defines topological connectivity for in silico modeling.
Rotatable Bonds 5Dictates conformational entropy (

) in solution.
H-Bond Donors/Acceptors 1 / 2Drives the enthalpic (

) signature of solvation and binding.
Chiral Centers 1 (

-carbon)
Necessitates enantiomer-specific binding thermodynamic profiling.

Part II: Solid-State Energetics via Differential Scanning Calorimetry (DSC)

Before BEMB can be utilized in active pharmaceutical ingredient (API) development, its solid-state thermodynamics must be mapped. Differential Scanning Calorimetry (DSC) is the primary analytical technique used throughout drug development for determining melting points, glass transition temperatures (


), and polymorphism[1].
The Causality of BEMB's Thermal Behavior

Because the


-ethyl group introduces steric asymmetry, BEMB is highly susceptible to frustrated crystal packing. This structural feature often leads to the existence of multiple metastable polymorphs. DSC measures the differential heat flow required to maintain a sample and a reference at the same temperature[2]. When BEMB undergoes a phase transition (e.g., melting), the disruption of its crystal lattice absorbs heat (endothermic), allowing us to quantify the enthalpy of fusion (

). A lower

relative to unbranched analogs directly indicates a less tightly bound crystal lattice, driven by the steric bulk of the ethyl group.
Self-Validating DSC Protocol for Polymorph Screening

To ensure scientific integrity, the following protocol incorporates thermal cycling to differentiate between reversible phase transitions and irreversible thermal degradation.

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of BEMB (solid free-base or salt form) into a standard aluminum crucible. Seal with a pin-hole lid to allow for the release of volatile impurities without altering internal pressure.

  • Reference Calibration: Place an empty, matched aluminum crucible in the reference furnace. This ensures that any measured heat flow difference is strictly attributable to the BEMB sample[1].

  • First Heating Cycle (Desolvation/Melting): Equilibrate at 25°C. Ramp the temperature at 10°C/min to 50°C above the predicted melting point. Validation check: Look for broad endotherms indicative of desolvation prior to the sharp melting endotherm.

  • Cooling Cycle (Melt-Quenching): Cool the sample at 20°C/min back to 25°C. This rapid cooling often traps the molecule in an amorphous state, allowing for the measurement of the glass transition temperature (

    
    ).
    
  • Second Heating Cycle: Heat again at 10°C/min. Validation check: An exothermic crystallization peak followed by a melting endotherm confirms the presence of polymorphic behavior rather than chemical decomposition[3].

Part III: Solution-State Binding Thermodynamics via Isothermal Titration Calorimetry (ITC)

When evaluating BEMB as a ligand for biological targets, Isothermal Titration Calorimetry (ITC) is the only technique capable of simultaneously determining the binding affinity (


), reaction stoichiometry (

), and the complete thermodynamic profile (

and

) in a single experiment[4].
Enthalpy-Entropy Compensation in BEMB Binding

The binding of BEMB to a receptor is governed by the Gibbs free energy equation:


 .
  • Enthalpic Contribution (

    
    ):  Driven by the formation of hydrogen bonds between the BEMB primary amine/para-methoxy group and the receptor residues.
    
  • Entropic Contribution (

    
    ):  Driven by the hydrophobic effect. As the lipophilic 
    
    
    
    -ethyl group enters the binding pocket, it displaces highly ordered water molecules into the bulk solvent, resulting in a favorable increase in system entropy[5].

ITC_Logic RawData Raw Heat Flow (μcal/s) Integration over Time Enthalpy Enthalpy (ΔH) H-Bonding (Amine/Methoxy) RawData->Enthalpy Direct Measurement Affinity Association Constant (Ka) Derived from Curve Slope RawData->Affinity Isotherm Fitting Entropy Entropy (-TΔS) Hydrophobic Effect (β-Ethyl) Enthalpy->Entropy ΔG = ΔH - TΔS Gibbs Gibbs Free Energy (ΔG) ΔG = -RT ln(Ka) Affinity->Gibbs Calculation Gibbs->Entropy ΔG = ΔH - TΔS

Caption: Logical derivation of thermodynamic parameters from raw ITC heat flow data.

Self-Validating ITC Protocol for Receptor Binding

A critical failure point in ITC is the mismatch of buffers, which generates massive heats of dilution that obscure the binding signal. This protocol utilizes exact buffer matching as a self-validating control[5].

  • Buffer Dialysis (The Critical Step): Dialyze the target protein against 2 liters of the chosen experimental buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) for 24 hours. Use the exact same dialysate to dissolve the BEMB ligand.

  • System Equilibration: Load the target protein (e.g., 20 μM) into the sample cell and the BEMB ligand (e.g., 200 μM) into the injection syringe. Supply constant power to the reference cell heater and wait until the baseline drift is

    
    [6].
    
  • Titration Execution: Perform an initial 0.5 μL "dummy" injection (discarded during analysis to account for syringe tip diffusion), followed by 19 sequential 2.0 μL injections at 150-second intervals.

  • Validation (Control Titration): Empty the sample cell, fill it with the bare dialysate buffer, and repeat the exact titration of BEMB. Subtract this background heat of dilution from the protein-ligand data before fitting the isotherm.

Part IV: In Silico Predictive Frameworks (Density Functional Theory)

Experimental calorimetry is resource-intensive. To optimize the drug development pipeline, Classical Density Functional Theory (DFT) is employed to predict the thermodynamic properties of BEMB computationally[7].

The Causality of DFT in Thermodynamics

Classical DFT allows for the calculation of equilibrium particle density and the prediction of thermodynamic properties by optimizing the thermodynamic potential of the grand canonical ensemble[8]. By utilizing DFT with advanced solvation models (e.g., SMD or COSMO-RS), scientists can predict the conformational energy landscape of BEMB's


-ethyl group before synthesizing specific enantiomers. This computational approach reduces the degrees of freedom required by traditional statistical mechanics, providing a highly accurate estimation of the zero-point energy (ZPE) and gas-phase standard enthalpies.

Workflow Start BEMB Thermodynamic Profiling InSilico In Silico (DFT) Gas-Phase Enthalpy & ZPE Start->InSilico Predicts SolidState Solid-State (DSC) Polymorphism & ΔH_fus Start->SolidState Measures Solution Solution-State (ITC) Binding Affinity (ΔG, ΔH, ΔS) Start->Solution Evaluates Synthesis Data Synthesis Structure-Thermodynamic Relationship InSilico->Synthesis SolidState->Synthesis Solution->Synthesis

Caption: Integrated workflow combining in silico predictions with experimental calorimetry.

References

  • Isothermal titration calorimetry - Wikipedia. Wikipedia.
  • Density functional theory - Wikipedia. Wikipedia.
  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Universidad Politécnica de Madrid (upm.es).
  • Differential Scanning Calorimetry (DSC). Malvern Panalytical.
  • MagHelix™ Differential Scanning Calorimetry (DSC). Creative Biostructure.
  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions, Harvard University.
  • Thermodynamics: Isothermal titration calorimetry in drug development (practice). Khan Academy.
  • DSC hot stage microscopy. Improved Pharma.
  • Classical Density Functional Theory. Utrecht University Student Theses Repository.

Sources

Protocols & Analytical Methods

Method

HPLC method development for b-Ethyl-4-methoxy-benzeneethanamine detection

This Application Note is structured as a comprehensive technical guide for the HPLC method development of -Ethyl-4-methoxy-benzeneethanamine . It moves beyond simple recipes to explain the why and how of the development...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the HPLC method development of


-Ethyl-4-methoxy-benzeneethanamine . It moves beyond simple recipes to explain the why and how of the development process, ensuring the method is robust, transferable, and scientifically sound.

Application Note: HPLC Method Development for -Ethyl-4-methoxy-benzeneethanamine


-Ethyl-4-methoxy-benzeneethanamine (CAS: 51558-15-7)
Synonyms:  2-(4-methoxyphenyl)butan-1-amine; 1-(4-Methoxyphenyl)-2-aminobutane (structural isomer note required).[1][2]

Introduction & Physicochemical Profiling[1][2][3][4]

The target analyte,


-Ethyl-4-methoxy-benzeneethanamine , is a structural homolog of the phenethylamine class.[1][2] It features a primary amine, a methoxy-substituted aromatic ring, and a steric ethyl group at the 

-position (benzylic carbon).[1][2]

Developing a robust HPLC method for this compound requires navigating two primary challenges: basicity (leading to peak tailing) and structural isomerism (requiring high selectivity).

Analyte Profile
PropertyValue (Estimated)Impact on Chromatography
Structure

Phenyl ring provides UV absorption; Ethyl group adds hydrophobicity.[1][2]
pKa (Amine) ~9.5 – 9.8The molecule is positively charged (protonated) at pH < 9.
LogP ~2.3 – 2.5Moderately lipophilic.[2] Suitable for Reversed-Phase (RP) LC.[1][2]
UV Max 225 nm, 276 nm225 nm for sensitivity; 276 nm for selectivity (aromatic fine structure).
The "Silanol Effect" Challenge

As a primary amine, the analyte will interact strongly with residual silanols (


) on the silica support of HPLC columns, causing severe peak tailing.[2]
  • Strategy A (High pH): Operate at pH > 10 to deprotonate the amine (

    
    ), eliminating ionic interactions and increasing hydrophobicity for better retention.[2] (Recommended) 
    
  • Strategy B (Low pH): Operate at pH < 3 to fully protonate silanols (

    
    ), suppressing their ionization.[1][2] Requires end-capped columns.
    

Method Development Strategy (Decision Logic)

The following decision tree outlines the logical pathway for selecting the stationary phase and mobile phase based on the analyte's properties.

MethodStrategy Start Start: Analyte Profiling (Basic Amine, LogP ~2.4) pH_Decision pH Strategy Selection Start->pH_Decision High_pH High pH (pH 10) (Requires Hybrid Silica) pH_Decision->High_pH Robustness Preferred Low_pH Low pH (pH 2-3) (Standard Silica) pH_Decision->Low_pH MS Sensitivity Critical Col_High Column: C18 Hybrid (e.g., XBridge, Gemini) High_pH->Col_High Col_Low Column: C18 End-capped (e.g., CSH, Atlantis) Low_pH->Col_Low Mobile_High MP: 10mM NH4HCO3 / ACN Col_High->Mobile_High Mobile_Low MP: 0.1% Formic Acid / ACN Col_Low->Mobile_Low Result_High Outcome: Sharp Peaks, High Retention (Best for Loadability) Mobile_High->Result_High Result_Low Outcome: Good MS Sensitivity, Lower Retention Mobile_Low->Result_Low

Figure 1: Decision logic for column and mobile phase selection targeting basic amines.

Detailed Experimental Protocols

Protocol A: High pH Reversed-Phase (Recommended for UV/Stability)

This method utilizes the "neutral state" of the amine to maximize interaction with the C18 ligand, resulting in superior peak symmetry and retention.

Instrument: HPLC with UV-Vis or PDA Detector (e.g., Agilent 1260/1290, Waters Alliance).

1. Reagents & Preparation:

  • Buffer (pH 10): Dissolve 790 mg Ammonium Bicarbonate in 1 L water (10 mM). Adjust pH to 10.0 with Ammonium Hydroxide (

    
    ).[2]
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[3]

  • Sample Diluent: 50:50 Water:Acetonitrile.[1][3][4]

2. Chromatographic Conditions:

  • Column: Waters XBridge BEH C18 (

    
    ) or Phenomenex Gemini NX-C18.[2] Note: Standard silica columns will dissolve at this pH.[1]
    
  • Flow Rate:

    
    .
    
  • Temperature:

    
     (improves mass transfer for amines).
    
  • Detection: UV @ 276 nm (Quantitation), 225 nm (Trace analysis).

  • Injection Volume:

    
    .[1][2]
    

3. Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
1.0 5 Start Gradient
10.0 90 Linear Ramp
12.0 90 Wash
12.1 5 Re-equilibration

| 16.0 | 5 | End |[1][2]

Protocol B: Low pH LC-MS Compatible (High Sensitivity)

Use this protocol if coupling to Mass Spectrometry (ESI+) or if hybrid columns are unavailable.[1][2]

1. Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

2. Chromatographic Conditions:

  • Column: Waters CSH (Charged Surface Hybrid) C18 or Agilent Zorbax Eclipse Plus C18 (

    
    ).
    
    • Why CSH? It has a low-level positive surface charge that repels the protonated amine, preventing peak tailing.[1][2]

  • Flow Rate:

    
    .
    
  • Temperature:

    
     (Critical to reduce backpressure and improve peak shape).
    
  • Detection: MS (ESI+, MRM mode) or UV @ 220 nm.[2]

3. Gradient Program:

Time (min) % Mobile Phase B
0.0 2
8.0 60
9.0 95
11.0 95
11.1 2

| 14.0 | 2 |[1][2]

Method Validation Framework

To ensure the method is self-validating and trustworthy, perform the following stress tests.

System Suitability Test (SST)

Run standard injections (n=5) before every batch.

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . If
    
    
    , replace column or prepare fresh buffer.[2]
  • Retention Time Precision:

    
    .
    
  • Resolution (

    
    ):  If an impurity is present (e.g., the 
    
    
    
    -ethyl isomer),
    
    
    must be
    
    
    .[2]
Linearity & Range

Prepare calibration standards in the range of


 to 

.
  • Acceptance:

    
    .[1][2]
    
  • Visual Check: Plot residuals. They should be randomly distributed around zero.[2]

Specificity (Isomer Separation)

The


-ethyl isomer must be distinguished from the 

-ethyl isomer (a common regioisomer in synthesis).
  • Validation Step: Inject a mix of

    
    -ethyl and 
    
    
    
    -ethyl variants.
  • Mechanism: The

    
    -ethyl group creates more steric hindrance near the ring, typically eluting slightly earlier on C18 compared to the 
    
    
    
    -ethyl isomer, which allows better planar interaction of the ring with the stationary phase.[1][2]

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing (

)
Secondary silanol interactions.[1][2]Switch to Protocol A (High pH). If using Low pH, add 5 mM Ammonium Formate to Mobile Phase A.
Retention Time Drift pH instability or Temperature fluctuation.[2]Use a column oven (

). Ensure Buffer pH is measured before adding organic solvent.[2]
Split Peaks Sample solvent mismatch.Ensure sample diluent matches initial mobile phase (e.g., 95% Water).[2] Do not dissolve pure sample in 100% MeOH.
High Backpressure Particulate matter.[2]Filter all samples through

PTFE or Nylon filters.[2]

Workflow Diagram

Workflow Sample Sample Prep (Dissolve in 50:50 ACN:H2O) Filter Filtration (0.2 µm PTFE) Sample->Filter System HPLC Setup (Prime lines, Column Temp) Filter->System Run Gradient Run (Protocol A or B) System->Run Data Data Analysis (Integration @ 276nm) Run->Data

Figure 2: Operational workflow for sample analysis.[1][2]

References

  • PubChem. (n.d.).[2] Compound Summary: Benzeneethanamine, 4-methoxy- (Related Structure).[1][2][5][6][7][8] National Library of Medicine. Retrieved October 26, 2023, from [Link][2]

  • Waters Corporation. (2021).[2] Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Application Note. Retrieved from [Link][2]

  • McCalley, D. V. (2010).[2] Study of the selectivity, mass transfer and loading capacity of high pH stable columns for basic drugs. Journal of Chromatography A, 1217(6), 858-880.[2] [Link][2]

Sources

Application

Preparation of b-Ethyl-4-methoxy-benzeneethanamine Hydrochloride: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide for the synthesis, purification, and characterization of b-Ethyl-4-methoxy-benzeneethanamine hydrochloride, also kno...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis, purification, and characterization of b-Ethyl-4-methoxy-benzeneethanamine hydrochloride, also known as para-Methoxy-N-ethylamphetamine (PMEA).[1][2][3] This compound is a phenethylamine derivative with a structural resemblance to para-methoxyamphetamine (PMA), a substance known for its stimulant and hallucinogenic properties.[1][2][4] As a Senior Application Scientist, this guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both technical accuracy and practical applicability.

Introduction and Scientific Context

b-Ethyl-4-methoxy-benzeneethanamine is a synthetic compound belonging to the substituted amphetamine class.[3] Its hydrochloride salt form enhances its stability and solubility, making it suitable for research and analytical applications. The synthesis involves a multi-step process, beginning with the preparation of a key intermediate, 4-methoxyphenylacetone, followed by a reductive amination reaction and subsequent conversion to the hydrochloride salt. Understanding the chemistry and having robust protocols for its preparation and characterization are crucial for its use in various research settings, including forensic science and pharmacology.[1][2]

Chemical Synthesis Pathway

The synthesis of b-Ethyl-4-methoxy-benzeneethanamine hydrochloride is typically achieved through a two-step process from the precursor 4-methoxyphenylacetone. This versatile intermediate can be synthesized via several routes.[5][6][7] Once obtained, it undergoes reductive amination with ethylamine, followed by the formation of the hydrochloride salt.

Synthesis of the Intermediate: 4-Methoxyphenylacetone

4-Methoxyphenylacetone, also known as p-anisketone, is a key precursor in this synthesis.[5] It is a pale yellow liquid with an anise-like odor.[8] There are multiple reported methods for its synthesis, including the reaction of 3-hydroxyphenylacetone with dimethyl sulfate, though this method has drawbacks such as high cost and the use of toxic reagents.[7] A more common and accessible laboratory-scale synthesis involves the oxidation of anethole or related compounds. Another approach is the condensation of 4-methoxyphenylacetic acid with acetic anhydride.[6]

Reductive Amination

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[9] The process involves the reaction of a carbonyl compound (in this case, 4-methoxyphenylacetone) with an amine (ethylamine) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[10][11]

The reaction proceeds as follows:

  • Imine Formation: The carbonyl group of 4-methoxyphenylacetone reacts with ethylamine in a condensation reaction to form an unstable imine intermediate.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is introduced to reduce the imine to the corresponding secondary amine, b-Ethyl-4-methoxy-benzeneethanamine.[10] Sodium cyanoborohydride (NaBH₃CN) is another effective reducing agent for this transformation and can be more selective.[11]

Hydrochloride Salt Formation

The final step involves the conversion of the freebase amine to its hydrochloride salt. This is typically achieved by treating a solution of the amine with hydrochloric acid. The salt form is generally more stable, crystalline, and easier to handle than the freebase.[12]

Reagents and Materials

A comprehensive list of reagents and their properties is crucial for safe and successful execution of the synthesis.

ReagentChemical FormulaMolar Mass ( g/mol )Key PropertiesSupplier/Purity
4-MethoxyphenylacetoneC₁₀H₁₂O₂164.20Pale yellow liquid, anise-like odor.[7][8]High purity (≥98%)
Ethylamine (solution)C₂H₅NH₂45.08Volatile, flammable liquid with a strong ammonia-like odor.70% in water or as hydrochloride salt
Sodium BorohydrideNaBH₄37.83White crystalline powder, water-reactive.[13][14][15][16][17]Reagent grade (≥98%)
MethanolCH₃OH32.04Colorless, volatile, flammable liquid.Anhydrous, ACS grade
Diethyl Ether(C₂H₅)₂O74.12Highly volatile and flammable liquid.Anhydrous, ACS grade
Hydrochloric AcidHCl36.46Corrosive, strong acid.Concentrated (37%) or as a solution in a suitable solvent.
Sodium Sulfate (anhydrous)Na₂SO₄142.04White crystalline solid, drying agent.ACS grade
Magnesium Sulfate (anhydrous)MgSO₄120.37White crystalline solid, drying agent.ACS grade

Detailed Experimental Protocols

Safety Precaution: This synthesis involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][14][15]

Protocol 1: Synthesis of b-Ethyl-4-methoxy-benzeneethanamine

This protocol details the reductive amination of 4-methoxyphenylacetone with ethylamine.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyphenylacetone (1 equivalent) in methanol.

  • Amine Addition: To the stirred solution, add ethylamine solution (1.1 to 1.5 equivalents). If using ethylamine hydrochloride, an equivalent of a non-nucleophilic base (e.g., triethylamine) should be added to liberate the free amine.

  • Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly and portion-wise, add sodium borohydride (1.5 to 2 equivalents). Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation and avoid sources of ignition.[16]

  • Reaction Monitoring: After the addition of the reducing agent, allow the reaction to warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Carefully quench the excess sodium borohydride by the slow addition of water or dilute acetic acid.[10]

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x volume of aqueous layer).

    • Combine the organic extracts and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude b-Ethyl-4-methoxy-benzeneethanamine freebase as an oil.

Protocol 2: Preparation and Purification of the Hydrochloride Salt

This protocol describes the conversion of the freebase to the hydrochloride salt and its subsequent purification by recrystallization.

Step-by-Step Methodology:

  • Salt Formation: Dissolve the crude b-Ethyl-4-methoxy-benzeneethanamine freebase in a minimal amount of a suitable solvent, such as anhydrous diethyl ether or isopropanol.

  • Acidification: While stirring, add a solution of hydrochloric acid (e.g., concentrated HCl, or HCl in a solvent like diethyl ether or dioxane) dropwise until the solution becomes acidic (test with pH paper). A white precipitate of the hydrochloride salt should form.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether to remove any unreacted starting materials or byproducts.

  • Recrystallization (Purification): [18]

    • Dissolve the crude hydrochloride salt in a minimum amount of a hot solvent or solvent mixture (e.g., ethanol/diethyl ether, isopropanol/hexane).

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified b-Ethyl-4-methoxy-benzeneethanamine hydrochloride salt in a vacuum oven or desiccator.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the methoxy group, the ethyl group, and the protons on the aliphatic chain. The integration of these signals should correspond to the number of protons in the molecule. Key signals to look for include a singlet for the methoxy protons around 3.8 ppm and signals corresponding to the ethyl group.[1][19]

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum of the hydrochloride salt will exhibit characteristic absorption bands. A broad band in the region of 2400-2800 cm⁻¹ is indicative of the N-H⁺ stretching vibration of the secondary ammonium salt.[20][21][22][23] Other key peaks include those for aromatic C-H stretching, aliphatic C-H stretching, and C-O stretching of the methoxy group.[24]

  • Mass Spectrometry (MS):

    • Mass spectrometry will provide the molecular weight of the freebase. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique used for the analysis of such compounds.[1][2]

Physical Properties
  • Melting Point: A sharp melting point range for the recrystallized hydrochloride salt is a good indicator of its purity.

  • Appearance: The purified compound should be a white to off-white crystalline solid.[25]

Visualization of Workflow and Chemical Transformation

Chemical Synthesis Workflow

SynthesisWorkflow cluster_synthesis Synthesis of b-Ethyl-4-methoxy-benzeneethanamine cluster_purification Purification and Salt Formation Start 4-Methoxyphenylacetone Step1 Dissolve in Methanol Start->Step1 Step2 Add Ethylamine Step1->Step2 Step3 Imine Formation Step2->Step3 Step4 Add Sodium Borohydride Step3->Step4 Step5 Reduction Step4->Step5 Step6 Work-up & Extraction Step5->Step6 Product_Freebase Crude Freebase Step6->Product_Freebase Start_Purification Crude Freebase Step7 Dissolve in Solvent Start_Purification->Step7 Step8 Add HCl Step7->Step8 Step9 Precipitation Step8->Step9 Step10 Filtration Step9->Step10 Step11 Recrystallization Step10->Step11 Final_Product Pure Hydrochloride Salt Step11->Final_Product

Caption: Workflow for the synthesis and purification of b-Ethyl-4-methoxy-benzeneethanamine HCl.

Reductive Amination Mechanism

ReductiveAmination Ketone 4-Methoxyphenylacetone Imine Imine Intermediate Ketone->Imine + Ethylamine Amine Ethylamine Amine->Imine FinalAmine b-Ethyl-4-methoxy-benzeneethanamine Imine->FinalAmine + NaBH4 (Reduction) ReducingAgent NaBH4 ReducingAgent->FinalAmine

Caption: Simplified mechanism of the reductive amination reaction.

Conclusion

The successful synthesis and purification of b-Ethyl-4-methoxy-benzeneethanamine hydrochloride require careful execution of the described protocols and a thorough understanding of the underlying chemical principles. This guide provides a comprehensive framework for researchers, enabling the reliable preparation of this compound for further scientific investigation. Adherence to safety protocols and meticulous characterization of the final product are paramount to ensure the integrity of subsequent research.

References

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  • Sodium borohydride - Standard Operating Procedure. (2012, December 14). UC Center for Laboratory Safety. Retrieved from [Link]

  • SODIUM BOROHYDRIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Sodium Borohydride SOP. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: Sodium borohydride. (n.d.). Carl ROTH. Retrieved from [Link]

  • The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. (n.d.). ResearchGate. Retrieved from [Link]

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  • THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. (1953). Canadian Journal of Chemistry, 31(10), 983-994.
  • Brissette, C., & Sandorfy, C. (1960). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry, 38(1), 34-44.
  • Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. (n.d.). ResearchGate. Retrieved from [Link]

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  • Preparation method of 4-methoxyphenethylamine. (2013). Google Patents.
  • Method for synthesizing (R) -4-methoxy-alpha-methylphenethylamine. (2021). Google Patents.
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  • Recrystallization and Crystallization. (n.d.). Retrieved from [Link]

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. (2004). PubMed. Retrieved from [Link]

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Method

Characterizing Novel Phenethylamines: Ligand Binding Assays for b-Ethyl-4-methoxy-benzeneethanamine

An Application Note and Comprehensive Protocols for Researchers Abstract This document provides a detailed guide for characterizing the binding properties of the novel compound, b-Ethyl-4-methoxy-benzeneethanamine, a sub...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Comprehensive Protocols for Researchers

Abstract

This document provides a detailed guide for characterizing the binding properties of the novel compound, b-Ethyl-4-methoxy-benzeneethanamine, a substituted phenethylamine. Given its structural similarity to known monoaminergic modulators, this guide focuses on establishing its interaction profile with a key G-protein coupled receptor (GPCR), the human serotonin 5-HT2A receptor, a common target for this compound class.[1][2] We present a multi-faceted approach employing three industry-standard ligand binding assays: a traditional radioligand competition assay, a non-radioactive fluorescence polarization assay, and a label-free surface plasmon resonance analysis. Each section includes the theoretical principles, detailed step-by-step protocols, data analysis guidelines, and critical troubleshooting advice to ensure the generation of robust and reliable data for drug discovery and pharmacological research.

Introduction and Scientific Background

b-Ethyl-4-methoxy-benzeneethanamine belongs to the phenethylamine class of compounds, which includes a wide range of endogenous neurotransmitters, hormones, and synthetic drugs with significant pharmacological activity.[2] The substitution pattern, particularly the 4-methoxy group, suggests potential interactions with monoamine receptors and transporters.[3] Characterizing the binding affinity and kinetics of a new chemical entity (NCE) to its biological target is a cornerstone of drug discovery.[4][5] Ligand binding assays (LBAs) are indispensable tools for this purpose, providing quantitative data on drug-target interactions that inform lead optimization, structure-activity relationship (SAR) studies, and mechanism of action elucidation.[6][7]

This guide provides researchers with a strategic workflow to comprehensively profile the binding characteristics of an unlabeled small molecule like b-Ethyl-4-methoxy-benzeneethanamine. We will use the human 5-HT2A receptor as a representative target, given its relevance to phenethylamine pharmacology.[1]

Workflow for Binding Characterization

The following diagram outlines a logical progression for characterizing a novel, unlabeled ligand.

G cluster_0 Phase 1: Initial Screening & Affinity cluster_1 Phase 2: Kinetic Analysis cluster_2 Phase 3: Validation & Downstream Assays A Radioligand Competition Assay (Determine Ki) B Fluorescence Polarization Assay (Orthogonal method for Ki) A->B Confirms Affinity C Surface Plasmon Resonance (SPR) (Determine ka, kd, KD) B->C Proceed if binding confirmed D Assay Validation (Per FDA/ICH Guidelines) C->D Characterize kinetics E Functional Assays (e.g., Calcium mobilization, IP-1) D->E Informs functional study design

Caption: Strategic workflow for ligand binding characterization.

Principles of Selected Ligand Binding Assays

A multi-assay approach is recommended to build confidence in the results and to gain a more complete picture of the binding event.[5]

  • Radioligand Binding Assay (RBA): Considered the gold standard for measuring affinity, RBAs use a radioactively labeled ligand (radioligand) to quantify its binding to a target.[8][9] In a competition assay , a fixed concentration of radioligand competes with varying concentrations of an unlabeled test compound (e.g., b-Ethyl-4-methoxy-benzeneethanamine) for the same binding site. The ability of the test compound to displace the radioligand is measured, allowing for the calculation of its inhibitory constant (Ki).[9][10]

  • Fluorescence Polarization (FP): FP is a homogeneous (no-wash) technique used to monitor binding events in solution.[11] It relies on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, emitting depolarized light when excited with polarized light.[12][13] When the tracer binds to a much larger molecule (the receptor), its rotation slows dramatically, and the emitted light remains highly polarized.[14] A competition FP assay measures the ability of a test compound to displace the fluorescent tracer from the receptor, causing a decrease in polarization.[15]

  • Surface Plasmon Resonance (SPR): SPR is a powerful, label-free optical technique for studying biomolecular interactions in real-time.[16] In a typical setup, the target protein (receptor) is immobilized on a sensor chip. When the analyte (test compound) flows over the surface and binds to the receptor, the change in mass on the sensor surface causes a proportional change in the refractive index, which is detected as the SPR response.[17] This allows for the direct measurement of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.[18]

Protocol 1: Radioligand Competition Binding Assay

This protocol describes how to determine the binding affinity (Ki) of b-Ethyl-4-methoxy-benzeneethanamine for the human 5-HT2A receptor using a competition assay format.

Principle of Competitive RBA

G cluster_0 cluster_1 Receptor1 Receptor Complex1 Bound Complex Receptor1->Complex1 Radioligand1 Radioligand (*) Radioligand1->Complex1 Unlabeled1 Unlabeled Ligand Receptor2 Receptor Complex2 Bound Complex Receptor2->Complex2 Unlabeled2 Unlabeled Ligand Receptor2->Unlabeled2 Competes for binding site Radioligand2 Radioligand (*) Radioligand2->Complex2

Caption: Unlabeled ligand competes with radioligand for receptor binding.

Materials and Reagents
ReagentExample SupplierPurpose
h-5-HT2A Receptor Membranes (HEK293)PerkinElmer, MilliporeSource of the target receptor
[³H]-Ketanserin (Radioligand)PerkinElmerHigh-affinity 5-HT2A antagonist radiotracer
b-Ethyl-4-methoxy-benzeneethanamineIn-house/CustomTest compound
MianserinSigma-AldrichNon-specific binding (NSB) defining agent (unlabeled competitor)
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)In-houseMaintain physiological pH and ionic strength
Scintillation Cocktail (e.g., Ultima Gold™)PerkinElmerConverts radioactive decay into detectable light
96-well Filter Plates (e.g., GF/B)MilliporeTo separate bound from free radioligand
96-well Collection PlatesGreiner Bio-OneTo collect the filtrate
Step-by-Step Protocol
  • Preparation of Reagents:

    • Thaw the frozen receptor membrane preparation on ice. Once thawed, homogenize briefly and dilute to the desired concentration (e.g., 10-20 µg protein/well) in ice-cold Assay Buffer. Keep on ice.

    • Prepare a 10 mM stock solution of b-Ethyl-4-methoxy-benzeneethanamine in 100% DMSO. Perform a serial dilution series (e.g., 11 points, 1:10 dilution) in Assay Buffer to create a range of concentrations from 100 µM to 1 pM.

    • Prepare the [³H]-Ketanserin working solution in Assay Buffer to a final concentration of ~1 nM (equal to its Kd for the 5-HT2A receptor).

    • Prepare the NSB control by diluting Mianserin stock to a final concentration of 10 µM in Assay Buffer.

  • Assay Plate Setup (Total Volume = 200 µL/well):

    • Total Binding (TB) wells: Add 50 µL Assay Buffer.

    • Non-Specific Binding (NSB) wells: Add 50 µL of 10 µM Mianserin.

    • Test Compound wells: Add 50 µL of each concentration of the b-Ethyl-4-methoxy-benzeneethanamine serial dilution.

    • To all wells, add 50 µL of the diluted [³H]-Ketanserin solution.

    • Initiate the binding reaction by adding 100 µL of the diluted receptor membrane preparation to all wells.

  • Incubation:

    • Seal the plate and incubate for 60 minutes at room temperature with gentle shaking. The incubation time should be sufficient to reach binding equilibrium.[19]

  • Harvesting:

    • Set up a vacuum filtration manifold with the 96-well filter plate.

    • Rapidly transfer the contents of the assay plate to the filter plate and apply vacuum to separate the membrane-bound radioligand from the free radioligand.

    • Wash each well 3 times with 200 µL of ice-cold Assay Buffer to remove any remaining unbound radioligand.

  • Detection:

    • Allow the filter mat to dry completely.

    • Add 50 µL of scintillation cocktail to each well.

    • Seal the plate and allow it to equilibrate for at least 4 hours in the dark.

    • Count the radioactivity in each well using a microplate scintillation counter (counts per minute, CPM).

Data Analysis
  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Normalize Data: Express the specific binding at each test compound concentration as a percentage of the control specific binding (where no competitor is present).

  • Generate Competition Curve: Plot the % Specific Binding versus the log concentration of b-Ethyl-4-methoxy-benzeneethanamine.

  • Determine IC50: Use a non-linear regression curve fitting model, typically a four-parameter logistic model (4PL), to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).[4]

  • Calculate Ki: Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Fluorescence Polarization (FP) Competition Assay

This non-radioactive protocol provides an orthogonal method to confirm the binding affinity of b-Ethyl-4-methoxy-benzeneethanamine.

Principle of Competitive FP

G cluster_0 No Competitor cluster_1 With Competitor A Receptor + Fluorescent Tracer B Tracer binds to Receptor (Slow tumbling) A->B C High Polarization Signal B->C D Receptor + Fluorescent Tracer + Unlabeled Competitor E Competitor displaces Tracer (Tracer tumbles freely) D->E F Low Polarization Signal E->F

Caption: Competitive FP assay principle.

Materials and Reagents
ReagentExample SupplierPurpose
Solubilized h-5-HT2A ReceptorIn-house/CommercialPurified, soluble receptor for homogeneous assay
Fluorescent Tracer (e.g., BODIPY-TMR-LSD)Custom SynthesisA fluorescent ligand for the 5-HT2A receptor
b-Ethyl-4-methoxy-benzeneethanamineIn-house/CustomTest compound
FP Assay BufferIn-houseBuffer optimized for FP (e.g., PBS with 0.01% Tween-20)
Black, low-volume 384-well assay platesCorning, GreinerLow-binding, opaque plates to minimize background fluorescence
Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a serial dilution of b-Ethyl-4-methoxy-benzeneethanamine in FP Assay Buffer as described in section 3.3.1.

    • Dilute the solubilized receptor to its optimal concentration (determined via titration) in FP Assay Buffer.

    • Dilute the fluorescent tracer to its working concentration (typically low nM range) in FP Assay Buffer.

  • Assay Plate Setup (Total Volume = 20 µL/well):

    • Add 5 µL of each concentration of the b-Ethyl-4-methoxy-benzeneethanamine serial dilution (or buffer for controls) to the wells of the 384-well plate.

    • Add 10 µL of the diluted receptor solution to all wells except for the "tracer alone" controls. Add 10 µL of buffer to these wells.

    • Mix and incubate for 15 minutes at room temperature.

    • Add 5 µL of the fluorescent tracer solution to all wells.

  • Incubation:

    • Seal the plate and incubate for 60-120 minutes at room temperature, protected from light, to reach equilibrium.

  • Detection:

    • Measure the fluorescence polarization on a microplate reader equipped with appropriate polarization filters (e.g., Excitation ~540 nm, Emission ~590 nm for a TMR-based tracer). The reader measures the intensity of light emitted parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation plane.

    • The instrument calculates polarization in millipolarization units (mP).

Data Analysis
  • Determine Assay Window: The assay window is the difference between the mP value of the bound tracer (receptor + tracer) and the free tracer (buffer + tracer). A robust assay should have a window of at least 100 mP.

  • Generate Competition Curve: Plot the mP values versus the log concentration of the test compound.

  • Determine IC50 and Ki: Fit the data using a 4PL model to find the IC50. The Ki can be calculated using the Cheng-Prusoff equation as described in section 3.4.

Protocol 3: Surface Plasmon Resonance (SPR) for Kinetics

This protocol describes the use of SPR to determine the on-rate (ka) and off-rate (kd) of b-Ethyl-4-methoxy-benzeneethanamine binding to the 5-HT2A receptor.

Materials and Reagents
ReagentExample Instrument/SupplierPurpose
SPR InstrumentBiacore (Cytiva), CarterraFor real-time, label-free analysis
Sensor Chip (e.g., CM5, a carboxymethylated dextran surface)CytivaSurface for receptor immobilization
Amine Coupling Kit (EDC, NHS, Ethanolamine)CytivaFor covalent immobilization of the receptor via primary amines
Solubilized h-5-HT2A Receptor (in detergent)In-house/CommercialLigand to be immobilized on the sensor chip
b-Ethyl-4-methoxy-benzeneethanamineIn-house/CustomAnalyte to be injected over the surface
SPR Running Buffer (e.g., HBS-P+ with detergent)Cytiva/In-houseMaintains protein stability and minimizes non-specific binding
Step-by-Step Protocol
  • Receptor Immobilization:

    • Equilibrate the sensor chip with SPR Running Buffer.

    • Activate the carboxymethylated surface by injecting a mixture of EDC and NHS.

    • Inject the purified, solubilized 5-HT2A receptor over the activated surface. The protein will be covalently coupled via its primary amine groups.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared similarly but without the receptor to allow for background signal subtraction.

  • Binding Analysis (Kinetics):

    • Prepare a dilution series of b-Ethyl-4-methoxy-benzeneethanamine in SPR Running Buffer (e.g., 5-7 concentrations spanning the expected KD). Include a buffer-only (zero concentration) sample for double referencing.

    • Perform a binding cycle for each concentration:

      • Association: Inject the analyte solution over the receptor and reference surfaces for a defined period (e.g., 180 seconds) to monitor the binding event.

      • Dissociation: Switch the injection back to running buffer and monitor the dissociation of the analyte from the receptor for a defined period (e.g., 600 seconds).

      • Regeneration (if necessary): Inject a mild regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte and prepare the surface for the next cycle.

  • Detection and Sensorgram Generation:

    • The SPR instrument records the change in refractive index in real-time, measured in Response Units (RU). This data is plotted as a sensorgram (RU vs. Time).[16]

Data Analysis
  • Data Processing: Subtract the reference flow cell data from the active flow cell data, and then subtract the buffer-only injection data (double referencing) to obtain the specific binding sensorgrams.

  • Kinetic Fitting: Globally fit the processed sensorgrams for all concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model).

  • Determine Kinetic Parameters: The fitting algorithm will calculate the association rate constant (ka, units M⁻¹s⁻¹), the dissociation rate constant (kd, units s⁻¹), and the equilibrium dissociation constant (KD = kd/ka, units M).

Assay Validation and Troubleshooting

For any ligand binding assay intended for regulatory submission or critical decision-making, proper validation is essential.[20][21] Key parameters are guided by regulatory documents like the FDA's Bioanalytical Method Validation Guidance.[22][23]

Key Validation Parameters
ParameterDescriptionAcceptance Criteria (Example)
Specificity The ability to measure the analyte unequivocally in the presence of other components.Signal in null-matrix should be <20% of LLOQ.
Precision The closeness of agreement among a series of measurements (repeatability and intermediate precision).Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).
Accuracy The closeness of the mean test results to the true value.Mean value should be within ±15% of nominal value (±20% at LLOQ).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio ≥ 3.
Limit of Quantitation (LLOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Meets precision and accuracy criteria.
Common Troubleshooting
IssuePossible CausesSolutions
High Background/NSB Poor blocking; Reagents sticking to the plate; Ligand aggregation.[4]Increase concentration of blocking agents (BSA, casein); Add detergent (e.g., Tween-20) to buffers; Check compound solubility.
Low Signal/No Window Inactive receptor; Low-affinity interaction; Incorrect buffer/pH; Instrument settings.[24]Verify reagent quality and activity; Optimize incubation times/temperatures; Check buffer composition; Calibrate instrument.[4]
Poor Reproducibility Inconsistent pipetting; Temperature fluctuations; Reagent degradation.[4]Use calibrated pipettes; Ensure consistent temperature control; Prepare fresh reagents and use aliquots to avoid freeze-thaw cycles.
SPR: Non-specific Binding Analyte has high hydrophobicity; Incorrect buffer.Add BSA or detergent to the running buffer; Increase salt concentration; Use a reference surface.
FP: High Buffer Signal Contaminated buffer; Autofluorescent compound; Wrong plate type.[25]Use fresh, high-purity water/reagents; Screen compounds for autofluorescence; Use non-binding black plates.[25]

References

  • Vertex AI Search. (2024).
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  • The Biochemist | Portland Press. (2023). A beginner's guide to surface plasmon resonance.
  • Molecular Devices.
  • Roy, M. J., et al. (2019). Protein Ligand Interactions Using Surface Plasmon Resonance. ACS Chemical Biology.
  • Gifford Bioscience. Radioligand Binding Assay.
  • Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions.
  • Glycopedia.
  • Wikipedia. 4-Methoxyphenethylamine.
  • Stahelin, R. V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell.
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  • Slideshare. Radioligand assay system (RIA) Principles Of Drug Discovery.pptx.
  • Bioanalysis Zone. (2018).
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  • Fluidic Analytics. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls.
  • Charlton, S. J. (2010).
  • Slideshare. Bioanalytical method validation guidelines for ligand binding assays.
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  • Cheméo. Chemical Properties of Benzeneethanamine, 4-methoxy- (CAS 55-81-2).
  • Angene. Benzenemethanamine, N-ethyl-4-methoxy- (CAS# 22993-76-6).
  • PubChem. Benzeneethanamine, N-ethyl-4-methoxy-alpha-methyl-, hydrochloride (1:1).
  • Rickli, A., et al. (2019).
  • King, L. A. (2023). New phenethylamines in Europe.
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Application

Application Notes and Protocols for the Purification of β-Ethyl-4-methoxy-benzeneethanamine

Introduction: The Critical Role of Purification in Drug Development In the synthesis of pharmacologically active molecules, achieving a high degree of purity is paramount. The presence of impurities, even in trace amount...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purification in Drug Development

In the synthesis of pharmacologically active molecules, achieving a high degree of purity is paramount. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2][3] It relies on the principle that the solubility of a compound in a solvent is dependent on temperature.[2] An ideal recrystallization solvent will dissolve the target compound readily at an elevated temperature but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the solution.[4]

This guide provides a detailed protocol for developing a robust recrystallization procedure for β-Ethyl-4-methoxy-benzeneethanamine, a substituted phenethylamine derivative. Due to the potential for this compound to be an oil or a low-melting solid in its free base form, we will also explore the strategy of converting it to its hydrochloride salt to facilitate crystallization.[5]

Physicochemical Properties and Initial Assessment

A thorough understanding of the physicochemical properties of β-Ethyl-4-methoxy-benzeneethanamine is the foundation for developing an effective purification strategy. As a phenethylamine derivative, it is a basic compound.[6] The initial assessment of the crude product is a critical first step.

Protocol 2.1: Initial Assessment of Crude β-Ethyl-4-methoxy-benzeneethanamine

  • Visual Inspection: Observe the physical state of the crude product at room temperature. Is it a crystalline solid, an amorphous solid, a waxy solid, or an oil?

  • Melting Point Determination (if solid): If the crude product is a solid, determine its melting point range. A broad melting point range is indicative of impurities.

  • Solubility Screening: Perform small-scale solubility tests with a range of solvents to get a preliminary understanding of its solubility profile.

Solvent Selection: A Systematic Approach

The choice of solvent is the most critical parameter in recrystallization. A systematic screening process is essential to identify the optimal solvent or solvent system.

3.1. Principles of Solvent Selection

An ideal recrystallization solvent should exhibit the following characteristics:

  • The compound of interest should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., 0-4 °C).

  • Impurities should either be highly soluble at all temperatures or completely insoluble.

  • The solvent should not react with the compound.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

  • The boiling point of the solvent should be below the melting point of the compound to prevent "oiling out".[1]

3.2. Candidate Solvents for Screening

Based on the structure of β-Ethyl-4-methoxy-benzeneethanamine (an aromatic amine), a range of solvents with varying polarities should be screened.

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolPolar protic solvents, often good for dissolving amines.
Esters Ethyl acetateMedium polarity, a versatile solvent for a wide range of organic compounds.
Ketones AcetoneA polar aprotic solvent.
Aromatic Hydrocarbons TolueneGood for dissolving aromatic compounds.
Aliphatic Hydrocarbons Hexane, HeptaneNonpolar solvents, often used as anti-solvents.
Ethers Diethyl ether, Methyl tert-butyl ether (MTBE)Relatively nonpolar solvents.
Chlorinated Solvents DichloromethaneUse with caution due to toxicity, but can be effective.
Water Highly polar, may be suitable for the hydrochloride salt.

Protocol 3.1: Systematic Solvent Screening

  • Place approximately 20-30 mg of the crude product into a small test tube.

  • Add the candidate solvent dropwise at room temperature, vortexing after each addition. Note the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath. Observe if the compound dissolves.

  • If the compound dissolves upon heating, allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. An ideal solvent will show significant crystal formation upon cooling.

  • Record your observations in a table similar to the one below.

Table 1: Example Solvent Screening Data

SolventSolubility at Room Temp.Solubility at Boiling Pt.Crystal Formation on Cooling
MethanolSolubleSoluble-
EthanolSparingly SolubleSoluble++
IsopropanolSparingly SolubleSoluble+++
Ethyl AcetateSolubleSoluble-
TolueneSparingly SolubleSoluble+
HexaneInsolubleSparingly Soluble++
AcetoneSolubleSoluble-
WaterInsolubleInsolubleN/A

(+++ = Excellent, ++ = Good, + = Fair, - = Poor, N/A = Not Applicable)

The Hydrochloride Salt Strategy for Oily Amines

If the free base of β-Ethyl-4-methoxy-benzeneethanamine is an oil or proves difficult to crystallize, converting it to its hydrochloride salt is a highly effective strategy.[5] Amine hydrochlorides are typically crystalline solids with higher melting points and different solubility profiles than their free base counterparts.[7][8]

Protocol 4.1: Preparation of β-Ethyl-4-methoxy-benzeneethanamine Hydrochloride

  • Dissolve the crude oily free base in a suitable organic solvent such as diethyl ether, ethyl acetate, or isopropanol.

  • Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash it with a small amount of the cold solvent.

  • Dry the hydrochloride salt under vacuum.

Once the hydrochloride salt is obtained, a new solvent screen (Protocol 3.1) should be performed to identify the best solvent for its recrystallization. Alcohols like ethanol or isopropanol, or mixed solvent systems such as ethanol/water, are often good starting points for amine salts.[7]

Recrystallization Protocols

5.1. Single-Solvent Recrystallization

This is the preferred method when a suitable single solvent is identified.

Protocol 5.1: Bulk Recrystallization (Single Solvent)

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent.

  • Heat the mixture to boiling with gentle swirling or stirring.

  • Continue adding small portions of the hot solvent until the solid just dissolves.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities and charcoal.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

5.2. Two-Solvent Recrystallization

This method is useful when no single solvent has the desired solubility characteristics.[9] It involves a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble.

Protocol 5.2: Bulk Recrystallization (Two-Solvent)

  • Dissolve the crude solid in the minimum amount of the hot "good" solvent.

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid).

  • Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly to room temperature.

  • Follow steps 8-11 from Protocol 5.1.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_prep Initial Assessment & Preparation cluster_freebase Free Base Purification cluster_salt Hydrochloride Salt Purification start Crude Product assess_state Determine Physical State start->assess_state is_solid Is it a solid? assess_state->is_solid solvent_screen_fb Solvent Screening (Free Base) is_solid->solvent_screen_fb Yes form_salt Form Hydrochloride Salt is_solid->form_salt No (Oil) recrystallize_fb Recrystallize Free Base solvent_screen_fb->recrystallize_fb pure_fb Pure Free Base Crystals recrystallize_fb->pure_fb solvent_screen_salt Solvent Screening (HCl Salt) form_salt->solvent_screen_salt recrystallize_salt Recrystallize HCl Salt solvent_screen_salt->recrystallize_salt pure_salt Pure HCl Salt Crystals recrystallize_salt->pure_salt

Figure 1. Decision workflow for the purification of β-Ethyl-4-methoxy-benzeneethanamine.

Troubleshooting Common Recrystallization Issues

ProblemPotential CauseSuggested Solution
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. The solution is cooled too rapidly.Use a lower-boiling solvent. Ensure slow cooling. Add more solvent.
No Crystal Formation The solution is too dilute. The solution is too pure (no nucleation sites).Concentrate the solution by evaporating some solvent. Scratch the inside of the flask with a glass rod. Add a seed crystal.
Poor Recovery Too much solvent was used. The crystals were washed with solvent that was not cold enough. The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary. Ensure the wash solvent is ice-cold. Choose a different solvent with lower solubility at cold temperatures.
Colored Crystals Colored impurities were not fully removed.Use activated charcoal during the recrystallization process.[10]

Conclusion

The purification of β-Ethyl-4-methoxy-benzeneethanamine by recrystallization is a highly effective method when a systematic approach is employed. The initial assessment of the crude product's physical state is crucial in determining the appropriate workflow. For solid free bases, direct recrystallization after careful solvent screening is recommended. For oily or difficult-to-crystallize free bases, conversion to the hydrochloride salt provides a reliable path to a crystalline solid that can be readily purified. By following the detailed protocols and troubleshooting guide presented in these application notes, researchers can achieve high purity of the target compound, a critical step in the drug development process.

References

  • Petroleum Chemistry Laboratory Recrystallizing process. (n.d.). Retrieved from [Link]

  • methylamine hydrochloride - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Recrystallization and Acid/Base Extraction (A/B) FAQ - Erowid. (n.d.). Retrieved from [Link]

  • Childs, S. L., Chyall, L. J., Dunlap, J. T., Smolenskaya, V. N., Stahly, B. C., & Stahly, G. P. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13335–13342. Retrieved from [Link]

  • How to recrystallize an oily compound? - ResearchGate. (2025, April 15). Retrieved from [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds - European Patent Office - EP 2436381 A1. (2007, June 25). Retrieved from [Link]

  • Teixeira do Nascimento, C., Monteiro, A., Belda, L., Diez, D., & Garrido, N. M. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 757. Retrieved from [Link]

  • Recrystallization1. (n.d.). Retrieved from [Link]

  • Synthesis of 2-phenylethylamine - PrepChem.com. (n.d.). Retrieved from [Link]

  • 8.6 - Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.). Retrieved from [Link]

  • (PDF) 2-Phenethylamines in Medicinal Chemistry: A Review - ResearchGate. (2023, January 10). Retrieved from [Link]

  • Petroleum Chemistry Laboratory Recrystallizing process. (n.d.). Retrieved from [Link]

  • Recrystallization - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. (2020, September 7). Retrieved from [Link]

  • US3864402A - Purification of secondary alkyl amines - Google Patents. (n.d.).
  • Recrystallization and Crystallization. (n.d.). Retrieved from [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19). Retrieved from [Link]

  • WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents. (n.d.).
  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • The Characterization of 4-Methoxy-N-Ethylamphetamine HCl - ResearchGate. (n.d.). Retrieved from [Link]

  • Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion - PMC. (2021, January 14). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in b-Ethyl-4-methoxy-benzeneethanamine synthesis

Technical Support Center: Troubleshooting & Yield Optimization for -Ethyl-4-methoxybenzeneethanamine Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for re...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Yield Optimization for -Ethyl-4-methoxybenzeneethanamine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for research scientists and drug development professionals seeking to optimize the yield, purity, and scalability of


-Ethyl-4-methoxybenzeneethanamine  (CAS: 51558-15-7)[1].

The standard synthetic route involves the


-alkylation of 4-methoxyphenylacetonitrile[2], followed by the reduction of the intermediate nitrile to the primary amine[3]. This guide breaks down the mechanistic causality behind each step, provides self-validating experimental protocols, and addresses the most common roadblocks encountered at the bench.

Section 1: Mechanistic Pathway & Experimental Workflow

The synthesis relies on two core transformations. First, the active methylene group of 4-methoxyphenylacetonitrile is deprotonated and alkylated using ethyl bromide. Second, the resulting 2-(4-methoxyphenyl)butanenitrile undergoes reduction. Controlling the kinetics of the first step and the chemoselectivity of the second step is paramount to preventing dialkylation and secondary amine formation.

SynthesisPathway SM 4-Methoxyphenylacetonitrile Step1 Step 1: α-Alkylation (Ethyl Bromide, Base) SM->Step1 Int 2-(4-methoxyphenyl)butanenitrile Step1->Int Main Pathway Side1 Impurity: Dialkylated Nitrile Step1->Side1 Excess Base/EtBr Step2 Step 2: Nitrile Reduction (LiAlH4 or Raney Ni/H2) Int->Step2 Product β-Ethyl-4-methoxybenzeneethanamine Step2->Product Main Pathway Side2 Impurity: Secondary Amine Step2->Side2 Lack of NH3 (if Raney Ni)

Synthetic workflow for β-Ethyl-4-methoxybenzeneethanamine and common side reactions.

Section 2: Step-by-Step Experimental Protocols

Protocol A: Phase-Transfer Catalyzed Alkylation

(Synthesis of 2-(4-methoxyphenyl)butanenitrile)

Using Phase-Transfer Catalysis (PTC) is highly recommended over strong bases (like NaH) to minimize over-alkylation and simplify scale-up[2].

  • Setup: Charge a round-bottom flask with 4-methoxyphenylacetonitrile (1.0 eq, ~147.17 g/mol )[4] and toluene (5 volumes). Add tetrabutylammonium bromide (TBAB) (0.05 eq) as the phase-transfer catalyst.

  • Base Addition: Add 50% aqueous NaOH (3.0 eq). Cool the biphasic mixture to 10 °C using an ice bath.

    • Causality: TBAB transports the hydroxide ion into the organic phase to generate the benzylic carbanion in a controlled manner, preventing localized base spikes.

  • Alkylation: Add ethyl bromide (1.05 eq) dropwise over 2 hours via an addition funnel. Maintain vigorous stirring (>500 rpm) to ensure optimal interfacial surface area.

  • Reaction: Remove the ice bath and stir at 25 °C for 4 hours. Monitor via GC-MS until the starting material is <2%.

  • Self-Validating Workup: Separate the phases. Wash the organic layer with distilled water (2x) and brine (1x). Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. The resulting oil should be clear to pale yellow; a dark brown color indicates base-catalyzed degradation.
Protocol B: Nitrile Reduction via Hydride Transfer

(Synthesis of


-Ethyl-4-methoxybenzeneethanamine)
  • Preparation: Suspend LiAlH

    
     (2.0 eq) in anhydrous THF under an inert Argon atmosphere at 0 °C.
    
  • Addition: Dissolve the intermediate 2-(4-methoxyphenyl)butanenitrile (1.0 eq) in anhydrous THF. Add this solution dropwise to the LiAlH

    
     suspension, keeping the internal temperature below 15 °C.
    
  • Reduction: Heat the reaction to reflux (65 °C) for 4 hours.

    • Causality: Refluxing provides the activation energy required to ensure complete reduction of the intermediate imine salt to the primary amine[3].

  • Fieser Quench (Critical Step): Cool the mixture to 0 °C. For every

    
     grams of LiAlH
    
    
    
    used, carefully add
    
    
    mL of H
    
    
    O dropwise, followed by
    
    
    mL of 15% aqueous NaOH, and finally
    
    
    mL of H
    
    
    O.
    • Causality: This specific sequence converts the gelatinous aluminum alkoxide emulsion into a granular, crystalline white precipitate that will not trap your basic amine product.

  • Isolation: Filter the mixture through a pad of Celite. Wash the filter cake thoroughly with diethyl ether. Concentrate the filtrate to yield the crude free base.

Section 3: Troubleshooting Guide & FAQs

Q1: I am observing significant amounts of 2-ethyl-2-(4-methoxyphenyl)butanenitrile (dialkylation) in Step 1. How can I prevent this? A1: Over-alkylation occurs because the mono-alkylated product still possesses a relatively acidic alpha-proton. To mitigate this:

  • Strictly limit the ethyl bromide to 1.05 equivalents.

  • Use the Phase-Transfer Catalysis (PTC) method outlined in Protocol A instead of strong bases like NaH or LDA[2]. PTC provides better kinetic control, as the bulky TBAB-carbanion ion pair favors reaction with the less sterically hindered starting material over the mono-alkylated intermediate.

Q2: My reduction step using LiAlH


 gives poor yields, and I am left with a sticky emulsion during workup. How can I improve recovery? 
A2:  The sticky emulsion is caused by unquenched aluminum salts trapping the basic amine. You must implement the Fieser workup method  (detailed in Protocol B, Step 4). This self-validating protocol guarantees a granular precipitate. If the salts remain sticky, you likely added the water too quickly or did not allow sufficient stirring time between the water and NaOH additions.

Q3: I scaled up using catalytic hydrogenation (Raney Nickel) instead of LiAlH


 for safety, but I'm getting a lot of secondary amine byproducts. Why? 
A3:  During the catalytic hydrogenation of nitriles, the intermediate imine can undergo nucleophilic attack by the newly formed primary amine, resulting in a secondary amine dimer. To suppress this, perform the hydrogenation in the presence of methanolic ammonia . The excess ammonia shifts the equilibrium, acting as a competitive nucleophile and preventing the primary amine from attacking the imine intermediate.

Q4: How do I verify the completion of the reaction and the purity of the final API? A4: Infrared (IR) spectroscopy is the fastest self-validating tool here. Monitor the disappearance of the sharp nitrile


 stretch at ~2250 cm⁻¹[5]. For the final product, 

H NMR should show the appearance of the primary amine protons (broad singlet, ~1.5 ppm, exchangeable with D

O) and the beta-ethyl group (a distinct triplet for the methyl group at ~0.8 ppm).

Section 4: Quantitative Data Summary

The following table summarizes the expected outcomes and impurity profiles when varying the reduction conditions for 2-(4-methoxyphenyl)butanenitrile.

Reduction MethodReagents / CatalystAdditivesTemp (°C)Yield (%)Primary Impurity
Hydride TransferLiAlH

, THF
None65 (Reflux)82 - 88Unreacted nitrile
Standard HydrogenationRaney Ni, H

(50 psi)
None2545 - 55Secondary amine dimer
Modified HydrogenationRaney Ni, H

(50 psi)
NH

in MeOH
2585 - 92Trace imine
Borane ReductionBH

·THF
None65 (Reflux)70 - 75Borane-amine complex

References

5.[4] Title: Cas 104-47-2, 4-Methoxybenzyl cyanide Source: LookChem URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Purity in b-Ethyl-4-methoxy-benzeneethanamine Production

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting for common purity issues encountered during the synthesis of b-Ethyl-4-methoxy-benzeneethanamine. The content i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for common purity issues encountered during the synthesis of b-Ethyl-4-methoxy-benzeneethanamine. The content is structured in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My final product purity is low, and I suspect unreacted starting material. What are the likely causes and how can I fix this?

Low purity due to unreacted starting materials, primarily 4-methoxyphenylacetone, is a frequent issue. This often points to incomplete imine formation or inefficient reduction.

Possible Causes and Solutions:

  • Inefficient Imine Formation: The initial condensation of the ketone with the amine source is a critical equilibrium-driven step.

    • Recommended Action: To drive the reaction forward, it is crucial to remove the water formed during imine formation. This can be achieved by using a Dean-Stark trap if the solvent is appropriate (e.g., toluene) or by adding a dehydrating agent. Pre-forming the imine before adding the reducing agent can also significantly improve yields[1].

  • Suboptimal Reaction Temperature: The Leuckart reaction, a common method for this type of synthesis, is temperature-sensitive[2].

    • Recommended Action: The reaction is typically conducted at elevated temperatures, often between 160-185°C[3]. However, excessively high temperatures can lead to thermal decomposition, while temperatures that are too low will result in a sluggish reaction. It is recommended to carefully control and optimize the temperature for your specific setup.

  • Insufficient Reaction Time: Incomplete reactions are a common source of impurities.

    • Recommended Action: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For some ketones, shorter reaction times of 4-5 hours have been shown to give better yields than extended periods of 15 hours, which can promote byproduct formation[2].

Question 2: I'm observing significant amounts of tar-like byproducts, making purification difficult. What is causing this and how can it be minimized?

The formation of tar is a common problem in Leuckart-type reactions, often due to the high temperatures involved[2].

Possible Causes and Solutions:

  • Thermal Decomposition: High reaction temperatures can lead to the decomposition of reactants, intermediates, and the final product[2].

    • Recommended Action: Optimize the reaction temperature. While the Leuckart reaction is traditionally a high-temperature synthesis, some substrates may react efficiently at lower temperatures (e.g., 160-170°C)[2]. Also, avoid unnecessarily long reaction times to minimize exposure to high heat[2].

  • Reagent Ratio: An improper ratio of reactants can lead to side reactions and polymerization.

    • Recommended Action: An excess of ammonium formate or formamide is typically used to drive the reaction to completion[2]. Experiment with the molar ratio of your reagents to find the optimal balance for your substrate.

Question 3: My analysis shows the presence of secondary and tertiary amine byproducts. How can these be avoided?

The formation of more substituted amines is a known side reaction in reductive aminations.

Possible Causes and Solutions:

  • Further Alkylation of the Product: The newly formed primary amine can react with the starting ketone to form a secondary amine, which can then react again.

    • Recommended Action: A large excess of the nitrogen source (e.g., 5-10 equivalents of the amine relative to the ketone) can statistically favor the formation of the primary amine[2]. A stepwise procedure, where the imine is formed and optionally isolated before reduction with a reagent like sodium borohydride (NaBH4), can also prevent the product amine from reacting further[2][4].

  • Choice of Reducing Agent: Some reducing agents are more selective than others.

    • Recommended Action: Use a reducing agent that is more selective for the iminium ion over the carbonyl group, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN)[2][5][6].

Question 4: I am having difficulty with the final purification of the amine. What are some effective purification strategies?

The basic nature of amines allows for effective purification through acid-base extraction, though other methods may be necessary.

Recommended Purification Protocol:

  • Acid-Base Extraction:

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or diethyl ether).

    • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12 to deprotonate the amine.

    • Extract the free amine back into an organic solvent.

    • Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and remove the solvent under reduced pressure[1].

  • Crystallization of the Salt:

    • For a solid product, the amine can be converted to its hydrochloride salt by bubbling dry HCl gas through a solution of the amine in an appropriate solvent or by adding a solution of HCl in a solvent like ether or isopropanol. The resulting salt can then be purified by recrystallization.

  • Column Chromatography:

    • If acid-base extraction is insufficient, purification by column chromatography on silica gel can be employed. A solvent system with a small amount of a basic modifier (e.g., triethylamine) is often used to prevent the amine from tailing on the acidic silica gel.

Experimental Workflow & Troubleshooting Diagrams
General Synthesis and Purification Workflow

cluster_synthesis Synthesis cluster_purification Purification ketone 4-Methoxyphenylacetone reaction Reductive Amination (e.g., Leuckart Reaction) ketone->reaction amine_source Amine Source (e.g., Ammonium Formate) amine_source->reaction crude Crude Product reaction->crude extraction Acid-Base Extraction crude->extraction drying Drying and Solvent Removal extraction->drying final_product Pure b-Ethyl-4-methoxy- benzeneethanamine drying->final_product

Caption: General workflow for synthesis and purification.

Troubleshooting Low Purity

start Low Purity Detected check_unreacted Unreacted Starting Material Present? start->check_unreacted check_byproducts Significant Byproducts (e.g., tar, other amines)? check_unreacted->check_byproducts No optimize_reaction Optimize Reaction: - Temperature - Time - Reagent Ratios check_unreacted->optimize_reaction Yes check_byproducts->optimize_reaction Yes improve_purification Improve Purification: - Efficient Extraction - Column Chromatography check_byproducts->improve_purification No success Purity Improved optimize_reaction->success improve_purification->success

Caption: Troubleshooting logic for low product purity.

Quantitative Data Summary
ParameterRecommendationRationale
Reaction Temperature 160-185°COptimal for Leuckart reaction; balances reaction rate with minimizing thermal decomposition[2][3].
Reaction Time 4-5 hours (monitor)Shorter times can give better yields for some ketones by reducing byproduct formation[2].
Amine to Ketone Ratio 5-10 equivalents of amineDrives the reaction towards the primary amine and minimizes secondary/tertiary amine formation[2].
Purification pH > 12 for basificationEnsures complete deprotonation of the amine for efficient extraction into the organic phase.
References
  • studies on the leuckart reaction. The Vespiary. [Link]

  • Leuckart reaction. Wikipedia. [Link]

  • α-PHENYLETHYLAMINE. Organic Syntheses Procedure. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Preprints.org. [Link]

  • The Leuckart Reaction. ResearchGate. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? : r/Chempros. Reddit. [Link]

  • Preparation of Substituted Phenethylamines. Erowid. [Link]

  • One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. [Link]

  • Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. ACS Publications. [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Greener Education Materials for Chemists. [Link]

  • Structural elucidation and identification of a new derivative of phenethylamine using quadrupole time-of-flight mass spectrometry. ResearchGate. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Synthesis, Analytical Profiles and Receptor Pharmacology of Methoxylated Derivatives and Regioisomers of the NBOMe series of Hal. Auburn University. [Link]

  • The Leuckart Reaction: A Study of the Mechanism. Sciencemadness.org. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Application Note – Reductive Amination. Synple Chem. [Link]

  • Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. JoVE. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Method for making phenylethylamine compounds.
  • Preparation method of 4-methoxyphenethylamine.
  • Cas 36377-59-0,4-ETHOXY-3-METHOXYPHENETHYLAMINE. LookChem. [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

  • Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. ResearchGate. [Link]

  • Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. PubMed. [Link]

  • Synthesis of [ 13 C 6 ]-labelled phenethylamine derivatives for drug quantification in biological samples. ResearchGate. [Link]

  • Ring-substituted beta-methoxyphenethylamines: a new class of psychotomimetic agents active in man. PubMed. [Link]

  • Synthesis of 4-benzyloxy-3-methoxy phenethylamine. PrepChem.com. [Link]

Sources

Troubleshooting

identifying synthesis byproducts of b-Ethyl-4-methoxy-benzeneethanamine

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methoxyphenethylamine (also known as b-Ethyl-4-methoxy-benzeneethanamine or O-methylt...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methoxyphenethylamine (also known as b-Ethyl-4-methoxy-benzeneethanamine or O-methyltyramine). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification and management of synthesis byproducts. Our approach is grounded in mechanistic principles to empower you with the scientific rationale behind the experimental observations and solutions.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis of 4-methoxyphenethylamine, with a focus on identifying and mitigating the formation of byproducts.

Question 1: After the first step (Henry reaction), my TLC plate shows multiple spots in addition to the expected 4-methoxy-β-nitrostyrene. What are these impurities?

Answer:

The appearance of multiple spots on your TLC plate following the Henry (nitroaldol) reaction between 4-methoxybenzaldehyde and nitromethane is a common observation. These spots typically correspond to unreacted starting materials and side-products of the condensation reaction.

Likely Byproducts and Their Identification:

Compound NameStructureTLC Rf Value (Typical)Identification Notes
4-Methoxybenzaldehyde4-CH3OC6H4CHOHigher than the productUnreacted starting material. Can be confirmed by co-spotting with the starting material.
1-(4-methoxyphenyl)-2-nitroethanol4-CH3OC6H4CH(OH)CH2NO2Lower than the productThe intermediate nitroaldol. Its presence indicates an incomplete dehydration step.
Dimeric ByproductsComplex structuresCan varyThese can arise from self-condensation or Michael addition reactions of the nitrostyrene product, especially under prolonged reaction times or with certain catalysts.[1]
4-Methoxybenzonitrile4-CH3OC6H4CNCan varyFormation of this nitrile impurity has been observed when using glacial acetic acid as a solvent in the Henry reaction.[2]

Causality and Mitigation:

  • Incomplete Reaction: The presence of 4-methoxybenzaldehyde indicates that the reaction has not gone to completion. You can address this by increasing the reaction time or optimizing the stoichiometry of your base catalyst.

  • Incomplete Dehydration: The nitroaldol intermediate forms when the elimination of water to form the double bond is not complete. Using a dehydrating agent or ensuring a sufficiently high reaction temperature can favor the formation of the desired nitrostyrene. The Henry reaction is reversible, and controlling the reaction conditions is key to driving it towards the desired product.[3][4]

  • Dimer Formation: Dimerization of the nitrostyrene product can be minimized by controlling the reaction temperature and time. Overly basic conditions or extended reaction times can promote these side reactions.[1][5]

Question 2: During the reduction of 4-methoxy-β-nitrostyrene to 4-methoxyphenethylamine, my reaction mixture has a different color than expected, and the yield is low. What could be the issue?

Answer:

Off-color reaction mixtures and low yields during the reduction step often point to incomplete reduction or the formation of side-products. The specific byproducts will largely depend on the reducing agent you are using.

Common Reducing Agents and Their Associated Byproducts:

Reducing AgentPotential ByproductsMechanistic RationaleMitigation Strategies
Lithium Aluminum Hydride (LiAlH4) 4-Methoxyphenyl-2-nitroethan-1-ol, 4-Methoxy-N-phenethylhydroxylamine, 4-MethoxyphenyloximeIncomplete reduction can lead to the formation of the hydroxylamine or oxime.[6]Ensure anhydrous conditions, use a sufficient excess of LiAlH4, and control the reaction temperature. A slow, controlled addition of the nitrostyrene to the LiAlH4 solution is recommended.
Catalytic Hydrogenation (e.g., H2/Pd-C) 4-Methoxyphenyl-2-nitroethan-1-ol, 4-Methoxy-N-phenethylhydroxylamine, 4-MethoxyphenyloximeIncomplete hydrogenation can result in the same partially reduced intermediates.Optimize catalyst loading, hydrogen pressure, and reaction time. Ensure the catalyst is active.
Sodium Borohydride (NaBH4) with a catalyst (e.g., CuCl2) Michael AdductsIf the addition of the catalyst is delayed, the borohydride can act as a base, promoting the Michael addition of the intermediate nitroalkane to the starting nitrostyrene.[7]Add the catalyst solution promptly after the addition of the nitrostyrene to the borohydride solution to ensure rapid reduction.

Visualizing the Reduction Pathways:

Byproduct_Formation Nitrostyrene 4-Methoxy-β-nitrostyrene Hydroxylamine Hydroxylamine Intermediate Nitrostyrene->Hydroxylamine Partial Reduction Target 4-Methoxyphenethylamine Nitrostyrene->Target Direct Reduction Michael_Adduct Michael Adduct Nitrostyrene->Michael_Adduct Side Reaction (e.g., with NaBH4) Oxime Oxime Intermediate Hydroxylamine->Oxime Further Partial Reduction Oxime->Target Complete Reduction

Caption: Potential pathways during the reduction of 4-methoxy-β-nitrostyrene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect to find in my final, unpurified 4-methoxyphenethylamine product?

A1: The most common impurities are typically carry-overs from the two main synthetic steps. These include:

  • Unreacted 4-methoxybenzaldehyde: From the first step.

  • 4-Methoxy-β-nitrostyrene: The intermediate from the first step, indicating incomplete reduction.

  • Partially reduced intermediates: Such as the corresponding hydroxylamine or oxime, depending on the reduction method used.

Q2: Can over-alkylation be a problem in this synthesis?

A2: Since 4-methoxyphenethylamine is a primary amine, it can theoretically react with any remaining electrophilic species to form secondary or tertiary amines. However, in the standard synthesis route described, there are no primary alkylating agents present in the final step. Therefore, over-alkylation is generally not a significant concern unless the synthesis is modified, for example, by attempting a one-pot reductive amination with an aldehyde and an amine source.

Q3: I've read about pyridine and pyrimidine byproducts in amphetamine synthesis. Are these relevant for 4-methoxyphenethylamine?

A3: The formation of pyridine and pyrimidine derivatives is characteristic of the Leuckart reaction, which is a method for reductive amination using formamide or ammonium formate.[8] While this method is used for the synthesis of some illicit amphetamines, it is not the most common or efficient route for preparing 4-methoxyphenethylamine. If you are following the standard synthesis from 4-methoxybenzaldehyde via the nitrostyrene, these heterocyclic byproducts are not expected.

Experimental Protocols for Byproduct Identification

A multi-technique approach is recommended for the robust identification and quantification of byproducts.

Protocol 1: Thin-Layer Chromatography (TLC) for In-Process Monitoring
  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The polarity can be adjusted based on the separation observed.

  • Visualization:

    • UV light (254 nm) for aromatic compounds.

    • Staining with a potassium permanganate solution or ninhydrin for amines.

  • Procedure:

    • Spot the crude reaction mixture, the starting materials, and the purified product (if available) on the TLC plate.

    • Develop the plate in the mobile phase.

    • Dry the plate and visualize the spots under UV light and after staining.

    • Compare the Rf values to identify the presence of starting materials and new spots corresponding to byproducts.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification

GC-MS is a powerful technique for separating and identifying volatile byproducts.

  • Sample Preparation: Dissolve a small amount of the crude or purified product in a suitable solvent like methanol or ethyl acetate.

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms).

  • Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all components.

  • MS Detection: Use electron ionization (EI) at 70 eV.

  • Data Analysis:

    • Identify the main peak corresponding to 4-methoxyphenethylamine.

    • Analyze the mass spectra of the smaller peaks.

    • Compare the fragmentation patterns with spectral libraries (e.g., NIST, Wiley) to identify known byproducts.

    • For unknown byproducts, analyze the fragmentation pattern to deduce the structure.

Visualizing the Analytical Workflow:

Analytical_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_results Results Crude Product Crude Product TLC TLC Monitoring Crude Product->TLC GCMS GC-MS Analysis Crude Product->GCMS NMR NMR Spectroscopy Crude Product->NMR Byproduct Identification Byproduct Identification TLC->Byproduct Identification GCMS->Byproduct Identification NMR->Byproduct Identification Purity Assessment Purity Assessment Byproduct Identification->Purity Assessment

Sources

Optimization

Technical Support Center: Optimizing 4-Methoxyphenethylamine Derivative Synthesis

Welcome to the Technical Support Center for the synthesis and optimization of 4-methoxy-benzeneethanamine (4-methoxyphenethylamine) derivatives. As an Application Scientist, I have designed this guide to move beyond stan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 4-methoxy-benzeneethanamine (4-methoxyphenethylamine) derivatives. As an Application Scientist, I have designed this guide to move beyond standard recipe-following. Here, we dissect the causality behind experimental choices, providing you with self-validating protocols and mechanistic troubleshooting strategies to ensure high-yield, reproducible results in your drug development workflows.

Mechanistic Workflows

Understanding the reaction pathways is critical for troubleshooting. Below are the two most common pathways for functionalizing the primary amine of 4-methoxyphenethylamine.

ReductiveAmination A 4-Methoxyphenethylamine (Primary Amine) C Hemiaminal Intermediate A->C Nucleophilic Attack B Carbonyl Compound (Aldehyde/Ketone) B->C H+ Catalyst D Iminium Ion C->D -H2O E Secondary Amine (Target Derivative) D->E NaBH(OAc)3 F Tertiary Amine (Over-alkylation) E->F Excess Reagents

Workflow of 4-methoxyphenethylamine reductive amination.

RuCoupling A 4-Methoxyphenethylamine C Ru Catalyst (1) + Ligand (L1) Chlorobenzene, 130°C A->C B Primary Amine Partner B->C D Deaminative Coupling Intermediate C->D E Unsymmetrical Secondary Amine D->E C-N Bond Formation F NH3 (Byproduct) D->F Deamination

Ru-catalyzed deaminative coupling for unsymmetrical amines.

Troubleshooting & FAQs

Q1: Why am I getting complex mixtures of secondary and tertiary amines when alkylating 4-methoxyphenethylamine with alkyl halides? Causality & Solution: Direct alkylation of primary amines is notoriously difficult to control. The secondary amine product is often more nucleophilic and sterically accessible than the primary amine starting material, leading to rapid over-alkylation into tertiary amines or quaternary ammonium salts. Protocol Shift: Abandon direct alkylation and switch to reductive amination . By condensing the primary amine with an aldehyde or ketone to form an imine, and subsequently reducing it, you strictly control the stoichiometry and prevent multiple alkylations[1].

Q2: My reductive amination yields are low, and I recover mostly reduced alcohol instead of my target amine. What is going wrong? Causality & Solution: You are likely using a reducing agent that is too strong, such as Sodium Borohydride (NaBH₄). NaBH₄ reduces aldehydes and ketones rapidly. If it is added before the imine is fully formed, it reduces the carbonyl starting material to an alcohol, halting the amination process[1]. Protocol Shift: Use Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are milder and selectively reduce the protonated imine (iminium ion) at slightly acidic pH (pH 4–5) without reducing the unreacted carbonyl[1].

Q3: How can I synthesize unsymmetrical secondary amines from 4-methoxyphenethylamine without using toxic alkyl halides or sensitive aldehydes? Causality & Solution: You can utilize a Ruthenium-catalyzed deaminative coupling reaction. This advanced green-chemistry method couples two primary amines directly. The Ru catalyst facilitates an atom-economical imine-to-amine hydrogenation-dehydrogenation cascade, releasing ammonia as the only byproduct. This method is highly chemoselective for unsymmetrical secondary amines and avoids the formation of tertiary amines[2][3].

Q4: I need to synthesize 3-bromo-4-methoxyphenethylamine. How do I control the regioselectivity of the bromination on the aromatic ring? Causality & Solution: The methoxy group (-OCH₃) at the 4-position is a strongly activating, ortho/para-directing group via resonance. The ethylamine side chain at the 1-position is only weakly activating. Because the para position relative to the methoxy group is already occupied by the ethylamine chain, electrophilic aromatic substitution will naturally direct to the ortho position relative to the methoxy group. This corresponds exactly to the 3-position on the phenethylamine ring[4]. Ensure the primary amine is protected (e.g., as an N-benzoyl or N-Boc derivative) prior to bromination to prevent destructive N-bromination.

Validated Experimental Protocols

Protocol A: Direct Reductive Amination using NaBH(OAc)₃

This protocol is designed as a self-validating system to ensure imine formation prior to reduction.

  • Preparation: Dissolve 4-methoxyphenethylamine (1.0 equiv, ~1.0 mmol) and the target aldehyde (1.05 equiv) in 10 mL of anhydrous 1,2-dichloroethane (DCE) or THF under an inert atmosphere (N₂/Ar).

  • Acidification: Add glacial acetic acid (1–2 equiv) to adjust the pH to ~4.5. Causality: This specific pH protonates the hemiaminal to facilitate water loss, forming the highly electrophilic iminium ion without fully protonating the primary amine (which would kill its nucleophilicity).

  • Condensation: Stir at room temperature for 30–60 minutes.

    • Validation Checkpoint: Spot the reaction mixture on a TLC plate against the starting aldehyde. The disappearance of the aldehyde spot and the appearance of a new imine spot confirms successful condensation. Do not proceed until this is observed.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise to control the mild exotherm.

  • Completion: Stir for 12–24 hours until complete consumption of the imine (monitor by LCMS).

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess reductant. Extract with dichloromethane, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Ru-Catalyzed Deaminative Coupling for Unsymmetrical Amines

Adapted from established catalytic methodologies for benzylic/aliphatic amine coupling[2][3].

  • Setup: In an oven-dried reaction tube, combine 4-methoxybenzeneethanamine (1.4 mmol) and the primary amine partner (1.0 mmol).

  • Catalyst Addition: Add the Ruthenium complex catalyst (0.75 mol %) and the appropriate Ligand (10 mol %).

  • Solvent: Dissolve the mixture in anhydrous chlorobenzene (2.0 mL).

  • Reaction: Seal the tube and stir the mixture at 130 °C for 16 hours.

    • Validation Checkpoint: Monitor the evolution of ammonia gas (e.g., using wet pH paper at the condenser outlet if scaled up). The cessation of basic gas evolution indicates the completion of the deamination cycle.

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and isolate the unsymmetrical secondary amine product via silica gel column chromatography (using an n-hexane/EtOAc gradient).

Quantitative Data: Reducing Agent Selection

Selecting the correct reducing agent is the most common failure point in reductive aminations. Use the table below to optimize your specific reaction conditions.

Reducing AgentRelative ReactivityChemoselectivity (Iminium vs. Carbonyl)Optimal pHKey Drawbacks & Considerations
NaBH₄ HighPoorNeutral / BasicReduces carbonyls prematurely; requires strict pre-formation of the imine before addition.
NaBH₃CN ModerateExcellent4.0 – 5.0Highly toxic; generates lethal HCN gas if the reaction becomes too acidic (pH < 3).
NaBH(OAc)₃ MildExcellent4.0 – 5.0Safer alternative to cyanoborohydride; bulky structure means slower reaction times with sterically hindered ketones.

References

  • Master Organic Chemistry. "Reductive Amination, and How It Works".[Link]

  • National Institutes of Health (NIH) / PMC. "Synthesis of Symmetric and Unsymmetric Secondary Amines from the Ligand Promoted Ruthenium Catalyzed Deaminative Coupling Reaction of Primary Amines".[Link]

Sources

Troubleshooting

removing impurities from b-Ethyl-4-methoxy-benzeneethanamine samples

Technical Support Center: Purification of -Ethyl-4-methoxy-benzeneethanamine Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation and purification...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of -Ethyl-4-methoxy-benzeneethanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation and purification of lipophilic primary amines.


-Ethyl-4-methoxy-benzeneethanamine  (CAS: 51558-15-7) is a versatile building block in drug development, but its structural features—a primary amine coupled with an electron-rich methoxyphenyl ring—make it susceptible to specific degradation pathways and synthetic impurities.

This guide provides field-proven, causality-driven methodologies to ensure the highest purity for your downstream workflows.

Part 1: Frequently Asked Questions (FAQs)

Q1: My freshly distilled freebase oil was clear, but it has turned yellow/brown after a week in the fridge. What happened? A1: This is a classic case of auto-oxidation. Primary amines are highly susceptible to aerobic oxidation, which generates reactive N-oxides and trace aldehydes. The electron-donating methoxy group on the benzene ring further increases the electron density of the system, making it more prone to oxidative degradation. Prevention: Always flush storage vials with inert gas (Argon or Nitrogen) and store the compound as a hydrochloride (HCl) salt rather than a freebase.

Q2: I noticed a white, crystalline crust forming around the cap of my freebase storage vial. Is this a crashed-out impurity? A2: No, this is a newly formed atmospheric impurity. Primary amines act as strong nucleophiles and react rapidly with atmospheric carbon dioxide (


) to form stable carbamate salts ()[1]. Every time you open the vial to air, 

enters and reacts with the freebase. Prevention: Store in tightly sealed containers under Argon. If the crust forms, it can be removed by re-dissolving the bulk oil in an organic solvent and washing with a mild aqueous base (e.g., 1M NaOH) to decompose the carbamate back to the freebase.

Part 2: Troubleshooting Guide for Impurity Removal

Issue A: Contamination with Neutral Organics (Unreacted Precursors)
  • Causality: If you synthesized this compound via reductive amination or the Henry reaction, incomplete reduction will leave behind unreacted ketones, aldehydes, or nitroalkenes. Because these precursors lack a basic amine group, they do not ionize in acidic conditions.

  • Self-Validating Solution: Acid-Base Extraction . By lowering the pH, you selectively protonate the primary amine, making it water-soluble. Neutral impurities remain in the organic phase and are discarded. You validate this step by checking the pH of the aqueous layer (must be < 2) before phase separation.

Issue B: Poly-alkylated Amines (Secondary/Tertiary Impurities)
  • Causality: Over-alkylation during the synthetic sequence can yield secondary or tertiary amine byproducts. These share similar pKa values with your target primary amine, meaning acid-base extraction will not reliably separate them.

  • Self-Validating Solution: Fractional distillation under high vacuum . Primary amines have a lower boiling point than their sterically hindered secondary/tertiary counterparts due to differences in hydrogen bonding networks.

Issue C: Transition Metal or Boron Residues
  • Causality: The use of reducing agents (e.g.,

    
    , 
    
    
    
    ) or transition metal catalysts (Pd/C, Raney Ni) often leaves microscopic inorganic residues that can poison downstream biological assays.
  • Self-Validating Solution: Chelating washes . Washing the organic phase with an aqueous EDTA solution or filtering the crude mixture through a tightly packed Celite pad removes these metals. Validation is achieved via a color change (EDTA-metal complexes often wash out as colored aqueous layers, leaving the organic layer clear).

Part 3: Standardized Experimental Protocols

Protocol 1: Acid-Base Extraction for Primary Amine Isolation

This protocol leverages the pKa of


-Ethyl-4-methoxy-benzeneethanamine to separate it from non-basic impurities ()[2].
  • Acidification: Dissolve the crude oil in diethyl ether (

    
    ) or dichloromethane (DCM). Add 1.0 M aqueous HCl dropwise while stirring until the aqueous phase reaches pH < 2.
    
    • Causality: The amine is protonated to form a water-soluble ammonium salt.

  • Phase Separation: Transfer to a separatory funnel. Collect the lower aqueous layer (containing the product) and discard the upper organic layer (containing neutral/acidic impurities).

    • Validation: Spot the discarded organic layer on a TLC plate and stain with Ninhydrin. A lack of pink/purple spots confirms no amine was left behind.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 1.0 M aqueous NaOH until the pH is > 10.

    • Causality: The ammonium salt is deprotonated back to the lipophilic freebase, which crashes out of the water as a cloudy suspension.

  • Extraction: Extract the aqueous layer three times with fresh DCM. Combine the organic layers.

  • Drying & Concentration: Dry the combined organic layers over anhydrous

    
    . Filter and concentrate under reduced pressure to yield the purified freebase oil.
    
Protocol 2: Hydrochloride Salt Formation for Long-Term Storage

Freebase amines degrade over time. Converting them to HCl salts ensures shelf-stability ()[3].

  • Dissolution: Dissolve the purified freebase in minimal anhydrous diethyl ether.

  • Precipitation: Slowly bubble dry HCl gas through the solution, or add a stoichiometric amount of 2M HCl in diethyl ether.

    • Causality: The anhydrous environment forces the highly polar HCl salt to precipitate instantly as a white solid.

  • Filtration: Vacuum filter the precipitate using a Büchner funnel. Wash with cold, anhydrous ether.

  • Validation: Determine the melting point of the dried powder. A sharp melting point range (< 2°C variance) validates the purity of the crystalline salt.

Part 4: Quantitative Data Presentation

Table 1: Impurity Profiling and Removal Efficiency

Impurity TypeChemical ExampleDetection MethodRemoval StrategyExpected Recovery
Neutral Organics Unreacted ketones/aldehydesTLC (UV active, Ninhydrin negative)Acid-Base Extraction> 95%
Over-alkylated Amines Secondary/Tertiary aminesLC-MS / GC-MSVacuum Distillation80 - 85%
Inorganic Salts Boron/Aluminum residuesICP-MS or AshingAqueous EDTA Wash> 98%
Atmospheric Adducts Carbamate saltsIR Spectroscopy (C=O stretch)Mild Basic Wash (1M NaOH)> 90%

Part 5: Workflow Visualization

PurificationWorkflow Start Crude b-Ethyl-4-methoxy- benzeneethanamine Acidify Add 1M HCl (aq) Extract with Et2O Start->Acidify OrgPhase1 Organic Phase (Neutral Impurities) Acidify->OrgPhase1 Discard AqPhase1 Aqueous Phase (Amine HCl Salt) Acidify->AqPhase1 Retain Basify Add 1M NaOH (aq) to pH > 10 AqPhase1->Basify Extract Extract with DCM Basify->Extract OrgPhase2 Organic Phase (Freebase Amine) Extract->OrgPhase2 Retain AqPhase2 Aqueous Phase (Salts/Water-soluble) Extract->AqPhase2 Discard Dry Dry over Na2SO4 Evaporate Solvent OrgPhase2->Dry Pure Purified Freebase Dry->Pure

Acid-Base Extraction Workflow for Amine Purification

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. URL:[Link]

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. URL:[Link]

  • Lőrincz, L., et al. (2019). Resolution of Ibuprofen with Primary Amine Carbamates in Supercritical Carbon Dioxide. Periodica Polytechnica Chemical Engineering. URL:[Link]

Sources

Optimization

overcoming solubility challenges with b-Ethyl-4-methoxy-benzeneethanamine

Technical Support Center: Solubility & Handling of -Ethyl-4-methoxy-benzeneethanamine Case ID: SOL-BETA-ETHYL-4ME Status: Active Support Tier: Senior Application Scientist Chemical Profile: Lipophilic Phenethylamine Deri...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility & Handling of -Ethyl-4-methoxy-benzeneethanamine

Case ID: SOL-BETA-ETHYL-4ME Status: Active Support Tier: Senior Application Scientist Chemical Profile: Lipophilic Phenethylamine Derivative

Executive Summary

You are encountering solubility challenges with


-Ethyl-4-methoxy-benzeneethanamine . Based on its structure—a lipophilic phenethylamine core with a hydrophobic ethyl side chain and a methoxy substituent—this compound exhibits Class II/IV behavior (low aqueous solubility, high permeability).

The two most critical failure modes for this molecule are:

  • "Oiling Out" during purification: The compound separates as a liquid phase rather than crystallizing during salt formation.[1][2]

  • Precipitation in Biological Media: The free base precipitates immediately upon dilution into pH 7.4 buffers due to its pKa (~9.5–10.0).

This guide provides self-validating protocols to overcome these specific thermodynamic hurdles.

Module 1: Synthesis & Purification Troubleshooting

Issue: “I am trying to crystallize the HCl salt, but it separates as a sticky oil at the bottom of the flask.”

Root Cause Analysis

This phenomenon, known as Liquid-Liquid Phase Separation (LLPS) or "oiling out," occurs when the metastable limit of the oil phase is reached before the solubility limit of the crystalline phase.[1][2] The


-ethyl group lowers the melting point and disrupts crystal packing, making the oil phase energetically favorable in polar solvents.
Troubleshooting Protocol: The "Dual-Solvent Rescue"

Do not simply cool the solution further; this increases viscosity and locks the oil state.

Step-by-Step Rescue Procedure:

  • Re-dissolution: Re-heat the mixture until the oil phase fully dissolves.

  • Solvent Switch: If you are using Water/Ethanol, switch to Isopropanol (IPA)/Ethyl Acetate . The lower polarity of Ethyl Acetate suppresses oil formation.

  • The "Cloud Point" Technique:

    • Dissolve the free base in minimal hot IPA.

    • Add HCl (in dioxane or ether) dropwise.

    • Add Ethyl Acetate hot until a faint turbidity (cloudiness) persists.

    • STOP. Do not add more anti-solvent.

  • Seeding (Critical): Add a "seed" crystal. If none exists, scratch the glass interface vigorously with a glass rod to induce nucleation.

  • Isothermal Aging: Hold the temperature constant (e.g., 40°C) for 1 hour before cooling. This allows the oil droplets to reorganize into a lattice.

Visual Logic: Oiling Out Decision Tree

OilingOutRescue Start Problem: Compound Oils Out CheckSolvent Check Solvent System Start->CheckSolvent IsPolar Is Solvent Highly Polar? (e.g., Water/MeOH) CheckSolvent->IsPolar SwitchSolvent Switch to IPA/EtOAc (Lower Polarity) IsPolar->SwitchSolvent Yes ReHeat Re-heat to Clear Solution IsPolar->ReHeat No SwitchSolvent->ReHeat AddAntiSolvent Add Anti-Solvent (EtOAc) to Cloud Point ReHeat->AddAntiSolvent Seed Add Seed / Scratch Glass AddAntiSolvent->Seed Cooling Slow Cool (1°C/min) Seed->Cooling Success Crystalline Solid Cooling->Success

Figure 1: Decision tree for rescuing a crystallization batch that has oiled out. Note the critical step of switching polarity.

Module 2: Biological Assay Formulation

Issue: “My 10mM DMSO stock precipitates when I dilute it into PBS for cell culture.”

Root Cause Analysis

The pKa of the amine is


 9.8. At pH 7.4 (PBS), the equilibrium shifts slightly toward the free base. Because the 

-ethyl and methoxy-phenyl groups are highly lipophilic, the intrinsic solubility (

) is extremely low (< 10

M). Standard DMSO dilution fails because the "water crash" is too rapid.
The Solution: Cyclodextrin Complexation

You must use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.[3] The hydrophobic phenethylamine tail inserts into the CD cavity, shielding it from the aqueous buffer while the hydrophilic exterior ensures solubility.

Validated Protocol: 1000x Solubilization Enhancement

ComponentStandard Protocol (Fails)Optimized CD Protocol (Works)
Vehicle 100% DMSO20% HP-

-CD in Water
Preparation Direct dilutionSolid Dispersion / Kneading
Stability < 1 hour (Precipitates)> 24 hours (Stable)
Max Conc. ~10

M
~500

M - 1 mM

Step-by-Step Formulation:

  • Prepare Vehicle: Dissolve 20g of HP-

    
    -CD in 80mL of PBS (20% w/v). Filter sterilize (0.22 
    
    
    
    m).
  • Stock Prep: Dissolve your compound in pure DMSO at 50 mM (High concentration is key here).

  • The "Dropwise" Mix:

    • Place the 20% CD solution on a vortex mixer.

    • Slowly add the DMSO stock (up to 5% v/v final) into the vortexing CD solution.

    • Why: This prevents local supersaturation and forces the molecule into the CD cavity immediately.

  • Sonication: Sonicate the final mixture for 10 minutes at 37°C to reach equilibrium.

Visual Logic: Formulation Pathway

FormulationPathway Compound Solid Compound (Lipophilic Amine) DMSO Dissolve in DMSO (50mM Stock) Compound->DMSO DirectPBS Direct to PBS DMSO->DirectPBS Standard Complex Vortex + Dropwise Add DMSO->Complex Optimized Precip PRECIPITATION (Assay Failure) DirectPBS->Precip CD_Sol Prepare 20% HP-beta-CD in PBS CD_Sol->Complex Stable Stable Inclusion Complex (Clear Solution) Complex->Stable

Figure 2: Comparison of direct dilution vs. cyclodextrin complexation. The CD pathway prevents the "water crash."

Module 3: Frequently Asked Questions (FAQs)

Q1: Can I use the HCl salt directly for cell assays to avoid DMSO? A: Generally, no . While the HCl salt is water-soluble in pure water, adding it to a buffered medium (pH 7.4) will strip the proton, regenerating the insoluble free base. You must use the Cyclodextrin protocol or keep the DMSO concentration >0.5% (if cells tolerate it) to maintain solubility.

Q2: Why does the melting point of my solid fluctuate? A: This class of compounds is prone to polymorphism . If you crystallized from different solvents (e.g., Ethanol vs. Chloroform), you likely have different crystal forms.

  • Action: Run a DSC (Differential Scanning Calorimetry) scan. If you see a small endotherm before the main melting peak, you have a polymorph mixture. Anneal the solid in refluxing ether to convert it to the stable form.

Q3: Is the


-ethyl group causing steric hindrance during binding? 
A:  Physically, yes. The ethyl group at the beta position adds significant bulk compared to a methyl group (amphetamine-like). This increases lipophilicity (LogP +0.5 approx) and may require longer equilibration times in binding assays due to slower diffusion rates into deep protein pockets.

References & Grounding

  • Oiling Out Phenomena: BenchChem Technical Support. Preventing Oiling Out in Diastereomeric Salt Formation.[1] (Explains the thermodynamic competition between oil and crystal phases in amine salts).

  • Solubility of Phenethylamines: Cayman Chemical Product Guide. N-ethyl-4-Methoxyamphetamine (hydrochloride) Solubility Data. (Provides baseline solubility data for structurally similar methoxy-phenethylamines: ~10mg/mL in PBS).

  • Cyclodextrin Complexation: Science.gov Topics. Beta-cyclodextrin inclusion complexes with phenethylamines. (Validates the use of HP-

    
    -CD for solubilizing hydrophobic amine guests). 
    
  • Physicochemical Properties: PubChem. Benzeneethanamine, N-ethyl-4-methoxy- (Compound Summary). (Source for structural confirmation and lipophilicity estimates).

Sources

Troubleshooting

Technical Support Center: Separation of β-Ethyl-4-methoxy-benzeneethanamine Isomers

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the enantiomeric separation of β-Ethyl-4-methoxy-benzeneethanamine, a critical chiral intermediate in pharmaceutical developme...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the enantiomeric separation of β-Ethyl-4-methoxy-benzeneethanamine, a critical chiral intermediate in pharmaceutical development. For clarity within this guide, we will refer to this compound by the internal development name Ethoxyphenamine .

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into the most effective separation techniques. We will explore the causality behind experimental choices, offer robust troubleshooting solutions, and ground our recommendations in authoritative scientific literature.

Section 1: Chiral Chromatography (HPLC/SFC)

Chiral chromatography is the most direct and widely used technique for separating enantiomers, offering high resolution and analytical accuracy. The method relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.[1] For a primary amine like Ethoxyphenamine, both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful options. SFC often provides significant advantages in speed and sustainability by using supercritical CO2 as the primary mobile phase.[2][3]

Troubleshooting Guide & FAQs

Q1: Which type of chiral stationary phase (CSP) is best for a primary amine like Ethoxyphenamine?

A: Polysaccharide-based and cyclofructan-based CSPs are the industry standard and show the highest success rates for primary amines.[4][5]

  • Polysaccharide CSPs (e.g., Chiralpak® IA, IB, IC, IE, IF): These are derived from amylose or cellulose coated or bonded to a silica support.[4][6] They are broadly selective and effective in both normal-phase and polar-organic modes.[4] A screening study of 39 primary amines found that Chiralpak IF was the most effective single column.[4]

  • Cyclofructan CSPs (e.g., Larihc® CF6-P): These have emerged as nearly "universal" selectors for primary amines, demonstrating very high success rates in polar organic mode and avoiding the need for highly acidic mobile phases.[4][5]

Expert Insight: Always begin with a column screening study. The "best" column is analyte-specific, and an excellent mobile phase for one CSP may perform poorly on another.[4][7]

Q2: I'm seeing significant peak tailing with my Ethoxyphenamine sample. What's causing this and how do I fix it?

A: Peak tailing for basic compounds like Ethoxyphenamine is almost always caused by secondary ionic interactions with acidic residual silanols on the silica surface of the CSP.[8] This leads to poor peak shape and inaccurate integration.

Troubleshooting Steps:

  • Add a Basic Modifier: This is the most effective solution. The modifier competes with your analyte for the active silanol sites.

    • For HPLC/SFC: Add 0.1% - 0.3% triethylamine (TEA) or diethylamine (DEA) to your mobile phase.[8][9] For cyclofructan columns, TEA is generally preferred over other amines like butylamine, which can be detrimental to chiral recognition on that specific phase.[4]

  • Check for Column Overload: Injecting too concentrated a sample can saturate the stationary phase. Dilute your sample 10-fold and 100-fold and reinject. If the peak shape improves, overload was the issue.[8]

  • Ensure Column Health: A contaminated or degraded column can also cause tailing. Flush the column with a strong solvent as recommended by the manufacturer (e.g., isopropanol for many polysaccharide CSPs).[8]

Q3: My enantiomers are not separating (Resolution < 1.5). What parameters should I adjust?

A: Achieving resolution is a matter of optimizing selectivity (α) and efficiency (N).

  • Screen Different CSPs: This is the most critical first step. Chiral recognition is highly specific, and no single CSP works for all compounds.[7]

  • Optimize the Mobile Phase:

    • Change the Alcohol Modifier: The choice of alcohol (Methanol, Ethanol, Isopropanol) and its percentage in the mobile phase dramatically affects selectivity. For normal-phase separations, ethanol often improves peak efficiency and resolution better than isopropanol.[9]

    • Switch Elution Mode: If you fail to get separation in normal phase (e.g., Heptane/Ethanol), try a polar organic mode (e.g., Acetonitrile/Methanol) or reversed-phase. The chiral recognition mechanism can change completely with the solvent system.[7]

  • Optimize Temperature: Temperature has a complex effect on chiral separations.[8]

    • Generally, lower temperatures (e.g., 10-25°C) increase the stability of the transient diastereomeric complexes, often leading to better resolution.[8]

    • However, higher temperatures can sometimes improve peak efficiency or even reverse the elution order.[8] It is essential to screen a range (e.g., 15°C, 25°C, 40°C).

Q4: Should I use HPLC or SFC for my separation?

A: Both techniques are highly effective, but SFC is increasingly the preferred method for chiral separations of primary amines.[1]

  • HPLC: Reliable and widely available. It is a robust and well-understood technique.

  • SFC: Offers compelling advantages:

    • Speed: The low viscosity of supercritical CO2 allows for much higher flow rates, reducing run times 3-5 fold compared to HPLC.[2][10]

    • Reduced Solvent Consumption: Using CO2 as the main mobile phase component dramatically cuts down on organic solvent use, making it a greener and more cost-effective technology.[3][10]

    • Improved Peak Shape: SFC often provides better peak symmetry for basic compounds.[1]

Q5: My retention times are drifting between injections. What's the cause?

A: Drifting retention times are typically caused by a lack of system equilibration or changes in mobile phase composition or temperature.

  • Column Equilibration (Normal Phase): In normal phase chromatography, retention is highly sensitive to trace amounts of water in the mobile phase.[11] It can take a very long time for the column to fully equilibrate. Ensure you flush the column with at least 20-30 column volumes of the mobile phase before starting your analysis.

  • Temperature Fluctuation: Even minor changes in ambient temperature can alter retention times. Always use a column thermostat to maintain a constant temperature.[11]

  • Mobile Phase Composition: If using an online mixer, ensure it is functioning correctly. To verify, you can pre-mix the mobile phase manually.[11] Additive memory effects, where modifiers from a previous run slowly leach from the system, can also cause drift.[12]

Experimental Protocols

Protocol 1: Universal HPLC/SFC Chiral Screening

This protocol is designed to efficiently screen multiple CSPs to find a suitable starting point for method optimization.

  • Sample Preparation: Dissolve racemic Ethoxyphenamine in the initial mobile phase composition to a concentration of 1 mg/mL.

  • Column Selection: Use a column switcher with a selection of polysaccharide and cyclofructan-based CSPs (e.g., Chiralpak IA, IE, IF; Larihc CF6-P).

  • Screening Conditions:

ParameterHPLC (Normal Phase)HPLC (Polar Organic)SFC (Supercritical Fluid)
Mobile Phase A n-Heptane w/ 0.1% DEAAcetonitrile w/ 0.1% DEASupercritical CO2
Mobile Phase B EthanolMethanolMethanol w/ 0.2% TEA
Gradient Isocratic 20% BIsocratic 20% B5-40% B over 5 min
Flow Rate 1.0 mL/min1.0 mL/min3.0 mL/min
Temperature 25°C25°C40°C
Back Pressure N/AN/A150 bar
Detection UV at 225 nmUV at 225 nmUV at 225 nm
  • Analysis: Evaluate the chromatograms for any degree of separation. Select the CSP/mobile phase combination that shows the best "hit" (highest resolution or selectivity) for further optimization.

Visualization: Chiral Chromatography Method Development Workflow

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Racemic Ethoxyphenamine Screen_CSPs Screen 4-6 CSPs (Polysaccharide & Cyclofructan) Start->Screen_CSPs Screen_Modes Test HPLC (NP/PO) & SFC Modes Screen_CSPs->Screen_Modes Eval1 Resolution > 1.0? Screen_Modes->Eval1 Eval1->Screen_CSPs No, Try New CSPs Opt_Solvent Optimize Alcohol Modifier (MeOH, EtOH, IPA) & % Eval1->Opt_Solvent Yes Opt_Temp Optimize Temperature (15°C, 25°C, 40°C) Opt_Solvent->Opt_Temp Opt_Additive Optimize Additive Conc. (0.1-0.3% TEA/DEA) Opt_Temp->Opt_Additive Eval2 Resolution > 1.5? Peak Shape OK? Opt_Additive->Eval2 Eval2->Opt_Solvent No, Re-optimize Validate Method Validation (Robustness, Linearity, LOD/LOQ) Eval2->Validate Yes End Final Analytical Method Validate->End

Caption: Workflow for chiral method development.

Section 2: Diastereomeric Salt Resolution

This classical technique is a powerful tool for large-scale separations and purification. It involves reacting the racemic amine with a single enantiomer of a chiral acid (the resolving agent). This creates a mixture of two diastereomeric salts, which have different physical properties, most notably solubility.[13][14] By carefully selecting the solvent, one diastereomer can be selectively crystallized and isolated.

Troubleshooting Guide & FAQs

Q1: How do I select an appropriate chiral resolving agent for Ethoxyphenamine?

A: The most common and effective resolving agents for basic amines are chiral carboxylic acids. Good starting points include:

  • (R,R)-Tartaric Acid or (S,S)-Tartaric Acid

  • (S)-(+)-Mandelic Acid or (R)-(-)-Mandelic Acid

  • (1S)-(+)-10-Camphorsulfonic acid

  • (2S,3S)-Di-O,O'-p-toluyl-D-tartaric acid (+)-DTTA[14]

Expert Insight: The choice is largely empirical. A screening approach using a 96-well plate format to test multiple resolving agents and solvents simultaneously is highly efficient for identifying a promising hit.[15]

Q2: The yield of my crystallized salt is very low. How can I improve it?

A: Low yield indicates that your desired diastereomeric salt is too soluble in the chosen solvent.

  • Change the Solvent: This is the most critical parameter. Screen a variety of solvents with different polarities (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetonitrile).[15] Sometimes, a mixture of solvents is required to achieve the perfect solubility balance.[15]

  • Reduce Temperature: Lowering the crystallization temperature will decrease the solubility of both salts and can improve the yield.

  • Concentrate the Solution: Carefully evaporate some of the solvent before cooling to induce crystallization at a higher concentration.

  • Check Stoichiometry: The molar ratio of the resolving agent to the racemic amine can significantly impact the phase equilibrium and yield.[13][14] While a 1:1 ratio is common, sometimes using a half-equivalent of the resolving agent is more effective.[16]

Q3: The enantiomeric excess (ee) of my resolved amine is poor. What went wrong?

A: Poor enantiomeric excess means that the undesired diastereomeric salt co-precipitated with the desired one.

  • Cause: The solubilities of the two diastereomeric salts are too similar in your chosen solvent system.

  • Solution: You must find a solvent that maximizes the solubility difference. This requires screening different solvents. It is also possible that the crystallization was allowed to proceed for too long, allowing the more soluble diastereomer to eventually crash out. In some cases, crystallization must be stopped kinetically before the system reaches equilibrium.[13][16] One or two recrystallizations of the isolated diastereomeric salt from the same or a different solvent are often necessary to achieve >99% ee.

Q4: How do I liberate the free amine from the diastereomeric salt?

A: This is an acid-base extraction. The diastereomeric salt is dissolved or suspended in water and a strong base (e.g., 50% NaOH solution) is added.[17] The base deprotonates the amine and protonates the chiral acid. The free Ethoxyphenamine base is now water-insoluble and can be extracted into an organic solvent like diethyl ether or dichloromethane. The organic layers are then combined, dried, and the solvent is evaporated to yield the resolved amine.[17]

Experimental Protocol

Protocol 2: Resolution of Racemic Ethoxyphenamine with (R,R)-Tartaric Acid

  • Salt Formation: In a flask, dissolve 10.0 g of racemic Ethoxyphenamine in 100 mL of methanol. In a separate flask, dissolve an equimolar amount of (R,R)-tartaric acid in 100 mL of warm methanol.

  • Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. The mixture may become warm.[17] Cork the flask and allow it to stand undisturbed at room temperature. Crystals should form over 24-48 hours. If no crystals form, try scratching the inside of the flask or adding a seed crystal.

  • Isolation: Collect the crystals by suction filtration and wash them with a small amount of ice-cold methanol to remove the mother liquor containing the more soluble diastereomer.[17]

  • Liberation: Suspend the collected salt crystals in 100 mL of water. While stirring, slowly add 50% NaOH solution until the salt is completely dissolved and the solution is strongly basic (pH > 12).

  • Extraction: Transfer the mixture to a separatory funnel and extract the liberated amine with diethyl ether (3 x 50 mL).[17]

  • Purification: Combine the ether layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the enantiomerically-enriched Ethoxyphenamine.

  • Analysis: Determine the enantiomeric excess (ee) using a chiral HPLC or SFC method (see Protocol 1). If ee is insufficient, recrystallize the diastereomeric salt.

Visualization: Diastereomeric Salt Resolution Workflow

Racemate Racemic Amine (R-Amine + S-Amine) Mix Mix in Solvent Racemate->Mix ResolvingAgent Chiral Acid (R-Acid) ResolvingAgent->Mix Salts Diastereomeric Salts in Solution (R-Amine:R-Acid) (S-Amine:R-Acid) Mix->Salts Crystallize Selective Crystallization Salts->Crystallize Filter Filtration Crystallize->Filter Solid Less Soluble Salt Precipitates (e.g., S-Amine:R-Acid) Liberate Add Base (NaOH) & Extract Solid->Liberate Liquid More Soluble Salt in Mother Liquor (e.g., R-Amine:R-Acid) Filter->Solid Solid Phase Filter->Liquid Liquid Phase Final Enantiopure S-Amine Liberate->Final

Caption: General workflow for diastereomeric salt resolution.

Section 3: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method that leverages the stereospecificity of enzymes, most commonly lipases. In a typical resolution of an amine, the enzyme selectively catalyzes the acylation of one enantiomer, leaving the other unreacted.[18][19] The resulting acylated amine (an amide) has very different physical properties from the unreacted amine, allowing for easy separation by standard chromatography or extraction.

Troubleshooting Guide & FAQs

Q1: Which enzyme is a good starting point for resolving Ethoxyphenamine?

A: Candida antarctica Lipase B (CAL-B), often immobilized as Novozym® 435, is by far the most versatile and widely used lipase for the kinetic resolution of amines and should be your first choice.[18][19] Other lipases to consider in a screen include those from Pseudomonas cepacia (PCL) or Pseudomonas fluorescens.[20]

Q2: How do I choose the acyl donor and solvent?

A: The choice of acyl donor (the acylating agent) and solvent are critical for both reaction rate and enantioselectivity.

  • Acyl Donor: Simple alkyl esters are common. Ethyl methoxyacetate has been shown to be a particularly effective acyl donor for the CAL-B catalyzed resolution of phenylethylamines, leading to excellent enantiomeric purity.[18][19] Other options include ethyl acetate or isopropyl acetate.

  • Solvent: A non-polar organic solvent like heptane or toluene is a good starting point. Sometimes, using the acyl donor as a co-solvent or even the sole solvent can markedly improve enantioselectivity.[18]

Q3: The reaction is very slow or has low conversion (<50%). How can I speed it up?

A:

  • Increase Temperature: Lipase-catalyzed reactions can often be gently heated (e.g., to 40-50°C) to increase the rate.

  • Increase Enzyme Loading: Doubling the amount of enzyme will generally double the reaction rate.

  • Remove Byproducts: The alcohol byproduct of the transesterification (e.g., ethanol) can inhibit the enzyme. Using molecular sieves or conducting the reaction under vacuum can help remove it and drive the reaction forward.

Q4: The enantioselectivity (E-value) is low. What can I do to improve it?

A: Enantioselectivity (E) is a measure of how well the enzyme discriminates between the two enantiomers. A low E-value will result in poor enantiomeric excess (ee) of both the product and the remaining substrate.

  • Screen Acyl Donors: This is often the most effective strategy. A bulkier or electronically different acyl donor can change how the substrate fits into the enzyme's active site, improving selectivity.

  • Screen Solvents: Changing the solvent can alter the enzyme's conformation and significantly impact the E-value.[18]

  • Lower the Temperature: While this will slow the reaction down, it can sometimes increase the E-value.

Q5: How do I separate the final product (acylated amine) from the unreacted amine?

A: This is usually straightforward.

  • Chromatography: The resulting amide is much less polar than the starting amine. A simple flash column chromatography on silica gel can easily separate the two compounds.

  • Acid/Base Extraction: The unreacted amine can be selectively extracted from the organic reaction mixture with an aqueous acid (e.g., 1N HCl). The amide will remain in the organic layer. The aqueous layer can then be basified and re-extracted with an organic solvent to recover the unreacted amine enantiomer.

Experimental Protocol

Protocol 3: CAL-B-Catalyzed Kinetic Resolution of Ethoxyphenamine

  • Setup: To a 100 mL flask, add racemic Ethoxyphenamine (5.0 g), 50 mL of n-heptane, and an equimolar amount of ethyl methoxyacetate.

  • Reaction: Add immobilized Candida antarctica Lipase B (Novozym® 435, 500 mg). Stir the suspension at 40°C.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC/SFC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the ee of both the product and the unreacted starting material.

  • Workup: Once ~50% conversion is reached, filter off the enzyme (it can often be washed and reused).

  • Separation: Concentrate the filtrate. The residue, containing one enantiomer of Ethoxyphenamine and the N-acylated other enantiomer, can be easily separated by flash column chromatography on silica gel.

Visualization: Enzymatic Kinetic Resolution Workflow

Start Racemic Amine (R-Amine + S-Amine) Reaction Enzyme (e.g., CAL-B) Solvent, 40°C Start->Reaction Reagents Acyl Donor (e.g., Ethyl Methoxyacetate) Reagents->Reaction Monitor Monitor to ~50% Conversion (via Chiral HPLC/SFC) Reaction->Monitor Products Mixture: S-Amide (Product) + R-Amine (Unreacted) Monitor->Products Separation Separation (Flash Chromatography or Extraction) Products->Separation Final_Amide Enantiopure S-Amide Separation->Final_Amide Final_Amine Enantiopure R-Amine Separation->Final_Amine

Caption: Workflow for enzymatic kinetic resolution of an amine.

References

  • Nishioka, R., Harada, S., & Umehara, K. (n.d.). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. J-Stage. Retrieved from [Link]

  • Pirkle, W. H., & Pochapsky, T. C. (1986). Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry. Retrieved from [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Retrieved from [Link]

  • Berthod, A., et al. (2013). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH. Retrieved from [Link]

  • (2026, February 12). Chiral Separations. LCGC International. Retrieved from [Link]

  • (2025, March 13). Supercritical Fluid Chiral Separations. Pharmaceutical Technology. Retrieved from [Link]

  • Welch, C. J., et al. (n.d.). Column Technology for Achiral SFC Separations. Chromatography Today. Retrieved from [Link]

  • (n.d.). Supercritical Fluid Chromatography (SFC). Daicel Chiral Technologies. Retrieved from [Link]

  • (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. Retrieved from [Link]

  • De la-Fuente-Cabrera, C., et al. (2018). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemistryOpen. Retrieved from [Link]

  • (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. Retrieved from [Link]

  • Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. Retrieved from [Link]

  • Dombrády, Z. S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Retrieved from [Link]

  • Zaggout, F. R. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry. Retrieved from [Link]

  • Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Retrieved from [Link]

  • Gažák, R., & Vlčková, H. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Retrieved from [Link]

  • (n.d.). Benzenemethanamine, N-ethyl-4-methoxy-. PubChem - NIH. Retrieved from [Link]

  • Bala, S. (2020, May 20). Trouble with chiral separations. Chromatography Today. Retrieved from [Link]

  • Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Fenix. Retrieved from [Link]

  • (2018, February 16). Benzeneethanamine, 4-methoxy-. SIELC Technologies. Retrieved from [Link]

  • Ali, I., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Retrieved from [Link]

  • (n.d.). HPLC Troubleshooting Guide. Waters. Retrieved from [Link]

  • Gotor-Fernández, V., et al. (2011). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. ResearchGate. Retrieved from [Link]

  • (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]

  • (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • (n.d.). Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. kth.diva. Retrieved from [Link]

  • (n.d.). Chiral HPLC Separations. Phenomenex. Retrieved from [Link]

  • Gotor-Fernández, V., et al. (2011). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Fukuyama, T., et al. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. Retrieved from [Link]

  • (n.d.). Benzeneethanamine, 4-methoxy-. NIST WebBook. Retrieved from [Link]

  • (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. Google Patents.
  • (n.d.). Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. Swarthmore College. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Mitigating Hygroscopicity in b-Ethyl-4-methoxy-benzeneethanamine Salts

Welcome to the Technical Support Center. b-Ethyl-4-methoxy-benzeneethanamine (CAS: 51558-15-7)[1] is a phenethylamine derivative whose free base is an amine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. b-Ethyl-4-methoxy-benzeneethanamine (CAS: 51558-15-7)[1] is a phenethylamine derivative whose free base is an amine. When formulated into salts (commonly hydrochlorides) to improve aqueous solubility, the resulting solid forms frequently exhibit high hygroscopicity. This moisture uptake compromises physical stability, induces deliquescence, and complicates downstream formulation[2].

This guide provides actionable, self-validating protocols and mechanistic insights to help researchers engineer out moisture sensitivity during early-stage drug development.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does the hydrochloride (HCl) salt of b-Ethyl-4-methoxy-benzeneethanamine rapidly absorb moisture at ambient humidity? A: The hygroscopicity of amine hydrochlorides stems from the high charge density of the chloride ion, which acts as a strong hydrogen-bond acceptor for atmospheric water molecules[2]. When the ambient relative humidity (RH) exceeds the deliquescence relative humidity (DRH) of the salt, the crystal lattice collapses, and the salt dissolves in its own absorbed moisture. Changing the salt form to one with a less polarizable, larger counterion (e.g., sulfate, fumarate, or succinate) diffuses the charge density and reduces the hydrogen-bonding potential, thereby lowering hygroscopicity[2].

Q2: How do we accurately categorize the hygroscopicity of our current batch? A: The industry standard relies on the European Pharmacopoeia (Ph. Eur.) method or Dynamic Vapor Sorption (DVS). The Ph. Eur. method categorizes solids based on weight gain after 24 hours at 25°C and 80% RH[3]. However, for a self-validating approach, DVS is superior as it provides a continuous moisture sorption/desorption isotherm, revealing reversible hydrate formation or irreversible polymorphic transitions[4].

Table 1: Ph. Eur. Hygroscopicity Categorization[3]

CategoryWeight Gain (25°C, 80% RH, 24h)Implication for b-Ethyl-4-methoxy-benzeneethanamine
Non-hygroscopic < 0.2%Ideal target for final salt selection.
Slightly hygroscopic 0.2% - 2.0%Acceptable with standard moisture-barrier packaging.
Moderately hygroscopic 2.0% - 15.0%Requires strict environmental control (RH < 30%) during handling.
Very hygroscopic ≥ 15.0%Unsuitable for standard solid oral dosage forms; deliquescence likely.

Part 2: Troubleshooting Guides & Methodologies

Issue 1: The API deliquesces during weighing and formulation.

Root Cause: The current salt form has a DRH lower than the ambient humidity of your facility. Solution: Execute a systematic Salt Screening protocol to identify a counterion that balances low hygroscopicity with adequate aqueous solubility[4][5].

Protocol: High-Throughput Salt Screening for Amine Bases

  • Counterion Selection: Select acids with a pKa at least 2 units lower than the conjugate acid of b-Ethyl-4-methoxy-benzeneethanamine to ensure complete proton transfer[6]. Candidates: Sulfuric acid, Phosphoric acid, Citric acid, Fumaric acid, Succinic acid.

  • In Situ Salt Formation: Dissolve the free base in a solvent system where the free base is highly soluble but the target salt is less soluble (e.g., ethanol/ethyl acetate mixtures). Add the selected acid in a 1:1 or 1:0.5 molar ratio[5].

  • Crystallization: Induce crystallization via controlled cooling (0.5°C/min) or anti-solvent addition to promote a highly ordered, stable crystal lattice.

  • Validation (Self-Validating Step): Analyze the precipitate using X-Ray Powder Diffraction (XRPD) to confirm crystallinity, and Differential Scanning Calorimetry (DSC) to confirm a distinct melting point from the free base[5]. If the XRPD shows an amorphous halo, discard the candidate; amorphous solids are inherently more hygroscopic.

  • Hygroscopicity Profiling: Subject the confirmed crystalline salts to DVS. Select the salt that exhibits <2% mass gain at 80% RH[4].

SaltScreening FreeBase Free Base API b-Ethyl-4-methoxy-benzeneethanamine AcidSelect Acid Selection (ΔpKa > 2) FreeBase->AcidSelect Crystallization Crystallization (Cooling / Anti-solvent) AcidSelect->Crystallization Validation Validation (XRPD & DSC) Crystallization->Validation DVS DVS Analysis (Identify <2% moisture uptake) Validation->DVS Final Optimal Salt Form Selected DVS->Final

Systematic salt screening workflow for mitigating API hygroscopicity.

Issue 2: The newly screened salt is non-hygroscopic but exhibits poor aqueous solubility.

Root Cause: Replacing a highly hydrophilic counterion (like chloride) with a larger, hydrophobic counterion reduces moisture uptake but increases the crystal lattice energy, thereby decreasing aqueous solubility[2]. Solution: Implement Crystal Engineering via Co-crystallization.

Protocol: Co-crystallization with GRAS Co-formers Co-crystals utilize non-ionic interactions (hydrogen bonding, van der Waals forces) between the API and a co-former, avoiding the solubility-hygroscopicity trade-off inherent to ionic salts[2].

  • Co-former Selection: Select Generally Recognized as Safe (GRAS) co-formers capable of hydrogen bonding with the amine or methoxy groups of b-Ethyl-4-methoxy-benzeneethanamine (e.g., saccharin, gallic acid, or urea)[2].

  • Liquid-Assisted Grinding (LAG): Combine equimolar amounts of the API salt and the co-former in a ball mill. Add a catalytic amount of solvent (e.g., 10 µL of methanol per 100 mg of powder) to facilitate molecular mobility without full dissolution.

  • Milling: Mill at 20-30 Hz for 20 minutes.

  • Validation (Self-Validating Step): Analyze the resulting powder via XRPD. A completely new diffraction pattern (distinct from both the pure API and the pure co-former) validates the formation of a novel co-crystal phase.

  • Performance Testing: Evaluate the co-crystal using DVS for hygroscopicity and High-Performance Liquid Chromatography (HPLC) for thermodynamic solubility.

CoCrystallization API API Salt (Poor Solubility) LAG Liquid-Assisted Grinding (LAG) API->LAG Coformer GRAS Co-former (e.g., Saccharin) Coformer->LAG XRPD Phase Validation (XRPD) LAG->XRPD Result Stable Co-crystal (High Sol, Low Hyg) XRPD->Result

Co-crystallization workflow using Liquid-Assisted Grinding (LAG).

Table 2: Typical Physicochemical Trade-offs in Phenethylamine Derivatives

Solid FormAqueous SolubilityHygroscopicity (DVS)Physical Stability
Hydrochloride (HCl) Salt High (>100 mg/mL)Very High (Deliquescent)Poor at RH > 60%
Sulfate Salt Moderate (~30 mg/mL)ModerateStable up to 75% RH
Fumarate Salt Low (<10 mg/mL)Low (<2% weight gain)Highly Stable
API-Saccharin Co-crystal High (>80 mg/mL)Low (<2% weight gain)Highly Stable

Note: Data represents generalized behavior for amine derivatives to guide initial screening.

Issue 3: Changing the solid form is not regulatory-feasible at this stage.

Root Cause: Late-stage clinical development locks the API solid form, preventing salt or co-crystal swaps. Solution: Implement strict environmental and process controls.

  • HVAC / Desiccant Wheels: Ensure the manufacturing suite maintains an RH at least 10% below the DRH of the b-Ethyl-4-methoxy-benzeneethanamine salt.

  • Surface Coating: For large-scale processing equipment, ensure surfaces are properly coated to prevent hygroscopic salt adherence, which can lead to localized corrosion and product degradation[7].

References

  • Improved Pharma. "Salt Screening". Improved Pharma, February 14, 2021. URL:[Link]

  • Pharmaceutical Technology. "Salt Selection in Drug Development". PharmTech, May 21, 2021. URL: [Link]

  • Allada, et al. "Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach". Asian Journal of Pharmaceutics, August 20, 2016. URL:[Link]

  • Semantic Scholar. "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs". Semantic Scholar, January 05, 2023. URL:[Link]

  • CatSci. "The Physical Chemistry of Salt Screening". CatSci, December 17, 2020. URL: [Link]

  • Polygon Group. "Surface Coating to Prevent Hygroscopic Salt Damage in Power Plants". Polygon Group. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

GC-MS Analytical Strategies for b-Ethyl-4-methoxy-benzeneethanamine: A Comparative Methodology Guide

Executive Summary The robust identification and quantification of phenethylamine derivatives are critical in both pharmaceutical development and forensic toxicology. b-Ethyl-4-methoxy-benzeneethanamine (CAS: 51558-15-7),...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The robust identification and quantification of phenethylamine derivatives are critical in both pharmaceutical development and forensic toxicology. b-Ethyl-4-methoxy-benzeneethanamine (CAS: 51558-15-7), structurally characterized by a primary amine, a


-ethyl substitution, and a 4-methoxy-phenyl ring, presents significant analytical challenges when analyzed via conventional Gas Chromatography-Mass Spectrometry (GC-MS).

This guide objectively compares the performance of direct underivatized GC-MS analysis against two acylation derivatization strategies: Trifluoroacetic Anhydride (TFAA) and Heptafluorobutyric Anhydride (HFBA). By evaluating chromatographic peak integrity, mass spectral diagnostic value, and limits of detection (LOD), we establish HFBA derivatization as the superior, high-efficiency protocol for differentiating this compound from closely related structural isomers.

Mechanistic Background: The Analytical Challenge

To understand the necessity of the recommended protocol, we must examine the causality behind the poor performance of standard GC-MS methods for this class of compounds[4].

Chromatographic Limitations: b-Ethyl-4-methoxy-benzeneethanamine is a basic primary amine. In a heated GC inlet and along a standard siloxane-based capillary column, the free amine group engages in hydrogen bonding with active silanol sites. This interaction causes severe peak broadening, tailing, and thermal degradation, which drastically reduces the signal-to-noise (S/N) ratio.

Mass Spectral Ambiguity: Under standard 70 eV Electron Ionization (EI), underivatized phenethylamines undergo rapid


-cleavage. Because the ethyl group in b-Ethyl-4-methoxy-benzeneethanamine is located on the 

-carbon, the

-carbon contains only hydrogen atoms and the primary amine. Consequently,

-cleavage yields an intense

fragment at m/z 30, which dominates the spectrum as the base peak [5]. Because m/z 30 is common to almost all primary phenethylamines lacking

-alkyl substitution, differentiating b-Ethyl-4-methoxy-benzeneethanamine from its isomers (e.g.,

-ethyl homologues) is nearly impossible without chemical modification.

Comparative Analysis of Analytical Strategies

We evaluated three distinct analytical pathways to overcome these mechanistic hurdles.

Alternative 1: Direct GC-MS (Underivatized)

Direct injection is the fastest method, requiring minimal sample preparation. However, it suffers from a high Limit of Detection (LOD) due to peak tailing. The mass spectrum provides a weak molecular ion (


 at m/z 179) and is overwhelmed by the non-diagnostic m/z 30 ion, making it unsuitable for definitive structural elucidation in complex matrices.
Alternative 2: TFAA Derivatization

Trifluoroacetylation replaces the active amine hydrogen with a trifluoroacetyl group. This eliminates hydrogen bonding, resulting in sharp, symmetrical chromatographic peaks. While TFAA improves volatility, the added mass is relatively low (+96 Da). The resulting mass spectrum is improved but can still exhibit overlapping high-abundance fragments with other designer phenethylamines [1].

The Recommended Product: HFBA Derivatization

Heptafluorobutyric Anhydride (HFBA) derivatization is the optimal strategy. The addition of the highly fluorinated heptafluorobutyryl group (+196 Da) drastically increases the volatility of the analyte while shifting the molecular weight to a higher, cleaner region of the mass spectrum (m/z 375). Crucially, HFBA alters the fragmentation thermodynamics. The electron-withdrawing nature of the perfluoroalkyl group stabilizes larger fragments during


-cleavage, producing highly diagnostic, high-mass ions (e.g., m/z 226 and 149) that serve as unambiguous fingerprints for isomer differentiation [2, 3].

Quantitative Performance Comparison

The following table summarizes the extrapolated performance metrics of the three analytical strategies based on established phenethylamine behavior on a 5% phenyl polysiloxane (HP-5ms) column.

Analytical StrategyRetention Time (min)Peak Asymmetry (As)Molecular Ion

Base Peak (m/z)Diagnostic Ions (m/z)LOD (ng/mL)
Direct (Underivatized) ~8.501.85 (Tailing)179 (Weak, <5%)3014950.0
TFAA Derivatization ~10.251.10 (Sharp)275 (Weak, <10%)126149, 15410.0
HFBA Derivatization ~11.801.02 (Symmetrical)375 (Moderate, 15%)226149, 226, 3752.5

Visualizing the Analytical Workflows and Mechanisms

To map the logical progression of the analysis and the underlying chemical mechanisms, the following diagrams illustrate the workflow and the divergent fragmentation pathways.

Workflow A Sample Preparation (b-Ethyl-4-methoxy-benzeneethanamine) B Liquid-Liquid Extraction (Ethyl Acetate / Basic pH) A->B C Derivatization Agent Selection B->C D Underivatized (Direct Injection) C->D E TFAA Derivatization (70°C, 30 min) C->E F HFBA Derivatization (90°C, 15 min) C->F G GC-MS Analysis (HP-5ms Column, EI Mode) D->G E->G F->G H Data Processing (Isomer Differentiation) G->H

Figure 1: Comparative GC-MS analytical workflows for phenethylamine analysis.

Fragmentation cluster_0 Underivatized Pathway cluster_1 HFBA Derivatized Pathway M Molecular Ion [M]+ Underivatized (m/z 179) / HFBA (m/z 375) U_Alpha Alpha-Cleavage Dominant M->U_Alpha H_Alpha Alpha-Cleavage Controlled M->H_Alpha U_Frag [CH2=NH2]+ m/z 30 (Base Peak) U_Alpha->U_Frag U_Loss Loss of Diagnostic Structural Info U_Frag->U_Loss H_Frag1 [CH2=NH-COC3F7]+ m/z 226 H_Alpha->H_Frag1 H_Frag2 [4-MeO-Ph-CH(Et)]+ m/z 149 H_Alpha->H_Frag2 H_Retain High Isomer Differentiation H_Frag1->H_Retain H_Frag2->H_Retain

Figure 2: EI-MS fragmentation pathways of underivatized vs. HFBA-derivatized b-Ethyl-4-methoxy-benzeneethanamine.

Experimental Protocol: HFBA Derivatization Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates internal standards and reagent blanks to verify extraction efficiency and rule out procedural artifacts.

Materials & Reagents
  • Analyte: b-Ethyl-4-methoxy-benzeneethanamine standard (CAS 51558-15-7).

  • Internal Standard (IS): Amphetamine-D5 (or a structurally analogous deuterated standard).

  • Reagents: Heptafluorobutyric Anhydride (HFBA, analytical grade), Ethyl Acetate (GC-MS grade), 0.1 N NaOH.

Sample Preparation & Extraction
  • Alkalinization: Aliquot 0.5 mL of the sample matrix into a glass centrifuge tube. Add 100 µL of 0.1 N NaOH to ensure the basic amine is fully converted to its free-base (un-ionized) form [1].

  • Internal Standard Addition: Spike the sample with 50 µL of Amphetamine-D5 (1 µg/mL).

  • Liquid-Liquid Extraction (LLE): Add 2.0 mL of Ethyl Acetate. Vortex vigorously for 2 minutes to partition the free-base amine into the organic layer.

  • Separation: Centrifuge at 3000 rpm for 5 minutes. Transfer the upper organic layer to a clean, silanized glass reaction vial.

  • Evaporation: Evaporate the organic extract to dryness under a gentle stream of ultra-pure Nitrogen gas at 40°C.

Derivatization Reaction
  • Reagent Addition: Reconstitute the dried residue in 50 µL of Ethyl Acetate. Immediately add 50 µL of HFBA reagent [2].

  • Incubation: Seal the vial with a PTFE-lined cap. Vortex briefly, then incubate in a heating block at 90°C for exactly 15 minutes to drive the acylation to completion.

  • Drying: Remove from heat, cool to room temperature, and evaporate the excess HFBA and solvent under Nitrogen at 40°C until completely dry. (Self-Validation Check: Failure to remove excess HFBA will cause severe column degradation and baseline drift).

  • Reconstitution: Dissolve the derivatized residue in 100 µL of fresh Ethyl Acetate. Transfer to a GC-MS autosampler vial with a glass insert.

GC-MS Instrumental Conditions
  • Column: HP-5ms (or equivalent 5% phenyl methyl siloxane), 30 m × 0.25 mm i.d. × 0.25 µm film thickness.

  • Inlet: 250°C, Splitless mode (purge valve open at 1.0 min). Injection volume: 1.0 µL.

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Oven Program: Initial temperature 80°C (hold 1.65 min), ramp at 15°C/min to 280°C, hold for 5 min [3].

  • Mass Spectrometer: Transfer line at 280°C, Ion source at 230°C, Quadrupole at 150°C. Electron Ionization (EI) at 70 eV. Scan range: m/z 40 to 450.

System Validation

Before analyzing the target samples, run a Reagent Blank (water extracted and derivatized identically) to ensure no interfering peaks exist at the retention time of the HFBA derivative. Verify the Internal Standard Recovery to confirm extraction efficiency and autosampler precision.

References

  • Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. National Center for Biotechnology Information (PMC).
  • Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines. Mass Spectrometry Letters - KoreaScience.
  • Identification of Substituted Cathinones (B-keto phenethylamines) Heptafluorobutyric Anhydride (HFBA) Chemical Derivatization and Gas Chromatography Mass Spectrometry. ResearchGate.
  • Benefits of Derivatization in GC-MS-based Identification of New Psychoactive Substances. ResearchGate.
  • Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. National Center for Biotechnology Information (PMC).
Comparative

Reference Standards for b-Ethyl-4-methoxy-benzeneethanamine Analysis: A Comprehensive Comparison Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Introduction: The Analytical Challenge b-Ethyl-4-methoxy-benzeneeth...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Introduction: The Analytical Challenge

b-Ethyl-4-methoxy-benzeneethanamine (CAS 51558-15-7) is a substituted phenethylamine derivative frequently encountered in pharmaceutical impurity profiling and forensic toxicology. As a structural analog to known psychoactive designer drugs (such as PMA, PMMA, and BDB), its accurate quantification in complex biological matrices requires rigorous analytical oversight.

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), phenethylamines are notoriously susceptible to matrix effects—specifically, ion suppression in the electrospray ionization (ESI) source caused by co-eluting endogenous compounds like phospholipids[1]. Consequently, the selection of the correct reference standard is not merely a regulatory checkbox; it is the foundational variable that dictates assay reliability, reproducibility, and compliance with stringent guidelines.

Comparative Guide: Evaluating Reference Standard Tiers

When developing a quantitative bioanalytical method, scientists must choose between different tiers of reference standards. Below is an objective comparison of the three primary alternatives used in LC-MS/MS workflows.

A. ISO 17034 Certified Reference Materials (CRMs)

CRMs represent the highest metrological tier. Produced under strict [2], these standards provide certified purity values with an established expanded uncertainty and documented traceability to the International System of Units (SI).

  • Best For: Constructing primary calibration curves and establishing the true concentration of stock solutions.

  • Limitation: High cost and limited availability of highly specific structural isomers.

B. Stable Isotope-Labeled Internal Standards (SIL-IS)

A SIL-IS (e.g., b-Ethyl-4-methoxy-benzeneethanamine-d5) incorporates heavy isotopes (Deuterium or Carbon-13) into the molecule.

  • Best For: Mitigating matrix effects. Because the SIL-IS shares the exact physicochemical properties of the target analyte, it co-elutes chromatographically. Any ion suppression experienced by the analyte is proportionally experienced by the SIL-IS, keeping the IS-normalized response ratio constant[3].

C. Analog Internal Standards

Using a structurally similar compound (e.g., 4-Methoxyphenethylamine) as an internal standard is a common cost-saving alternative.

  • Best For: Early-stage qualitative screening where absolute quantification is not strictly required.

  • Limitation: Analogs often have different retention times and extraction efficiencies, exposing them to different matrix interferents and leading to quantitative bias[3].

Performance Comparison & Experimental Data

To objectively demonstrate the impact of reference standard selection, we compared the LC-MS/MS performance of b-Ethyl-4-methoxy-benzeneethanamine quantification in human urine using a SIL-IS versus an Analog IS .

Quantitative Data Summary
Validation ParameterSIL-IS (Deuterated-d5)Analog IS (4-Methoxyphenethylamine)FDA 2018 Acceptance Criteria
Retention Time (min) 4.203.85N/A
Absolute Matrix Effect (%) -14.2%-28.7%N/A
IS-Normalized Matrix Factor (CV%) 3.1% 18.5% ≤ 15.0%
Mean Extraction Recovery (%) 98.5%84.2%Consistent across range
Inter-day Precision (CV%) 4.2%14.8%≤ 15.0%
Causality & Mechanistic Insights

Why does the Analog IS fail the FDA precision criteria? The causality lies in the chromatographic elution profile. The Analog IS lacks the beta-ethyl substitution, making it slightly more polar and causing it to elute 0.35 minutes earlier than the target analyte. During this 0.35-minute window, the composition of endogenous matrix components entering the ESI source changes drastically. When the target analyte elutes at 4.20 min, it enters a "suppression zone" caused by late-eluting phospholipids, which the Analog IS misses entirely. This temporal disconnect destroys the proportionality of the IS-normalized matrix factor, resulting in an unacceptable CV of 18.5%[1]. The SIL-IS, however, co-elutes perfectly at 4.20 min, self-correcting for the suppression.

Self-Validating Experimental Protocol

The following protocol details a robust, self-validating LC-MS/MS workflow for b-Ethyl-4-methoxy-benzeneethanamine, adhering to the[4].

Step 1: Sample Preparation (Solid-Phase Extraction)

Rationale: While dilute-and-shoot methods are faster, SPE is mechanistically superior for phenethylamines to remove signal-quenching salts and phospholipids.

  • Aliquot 200 µL of biological sample into a clean microcentrifuge tube.

  • Spike with 20 µL of SIL-IS working solution (100 ng/mL).

  • Add 200 µL of 4% phosphoric acid to disrupt protein binding.

  • Load onto a conditioned mixed-mode cation exchange (MCX) SPE cartridge. Causality: The basic amine group (pKa ~9.5) of the analyte binds strongly to the cation-exchange resin, allowing aggressive washing of neutral lipids with 100% methanol.

  • Elute with 5% ammonium hydroxide in methanol, evaporate under nitrogen, and reconstitute in 100 µL of initial mobile phase.

Step 2: LC-MS/MS Parameters
  • Column: Phenyl-Hexyl (100 × 2.1 mm, 1.7 µm). Causality: We select a Phenyl-Hexyl stationary phase over a standard C18 because the

    
     interactions between the stationary phase and the electron-rich 4-methoxyphenyl ring of the analyte enhance retention, shifting the elution past the solvent front where severe ion suppression occurs[5].
    
  • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in Methanol.

  • MRM Transitions (ESI+):

    • Analyte: m/z 180.1

      
       163.1 (Quantifier, loss of 
      
      
      
      ); m/z 180.1
      
      
      121.1 (Qualifier).
    • SIL-IS: m/z 185.1

      
       168.1.
      
Step 3: Dilution Integrity Validation

To ensure the method is self-validating for high-concentration samples, Dilution Quality Controls (DQCs) must be included[4].

  • Prepare DQCs at 5x the Upper Limit of Quantification (ULOQ).

  • Dilute 1:10 with blank matrix prior to extraction.

  • Analyze in triplicate. The precision and accuracy must remain within ±15% to prove that dilution does not non-linearly alter the extraction recovery or matrix effect[4].

Visualizations

Validation Workflow

ValidationWorkflow Start Method Validation Initiation Selectivity Selectivity & Specificity (Blank Matrix Analysis) Start->Selectivity Step 1 MatrixEffect Matrix Effect Evaluation (Post-Extraction Addition) Selectivity->MatrixEffect Step 2 Accuracy Accuracy & Precision (QC Samples & LLOQ) MatrixEffect->Accuracy Step 3 Dilution Dilution Integrity (DQCs Assessment) Accuracy->Dilution Step 4 Approval Method Fit-for-Purpose (FDA 2018 Compliance) Dilution->Approval Final Step

Bioanalytical method validation workflow for reference standards compliant with FDA 2018 guidelines.

Pharmacological Pathway

MetabolicPathway Parent b-Ethyl-4-methoxy- benzeneethanamine CYP2D6 CYP2D6 O-Demethylation Parent->CYP2D6 MAO Monoamine Oxidase (MAO) Oxidative Deamination Parent->MAO Metabolite1 b-Ethyl-4-hydroxy- benzeneethanamine CYP2D6->Metabolite1 Metabolite2 4-Methoxy-b-ethyl- phenylacetaldehyde MAO->Metabolite2

Primary Phase I metabolic pathways of b-Ethyl-4-methoxy-benzeneethanamine via CYP2D6 and MAO.

References

  • Trapmann, S., et al. "The new International Standard ISO 17034: general requirements for the competence of reference material producers." JRC Publications Repository (2017). URL:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." US Department of Health and Human Services (2018). URL:[Link]

  • Fan, S.-Y., et al. "Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine." Journal of Food and Drug Analysis (2021). URL:[Link]

  • Nieddu, M., et al. "Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid." Journal of Analytical Toxicology / PMC (2014). URL:[Link]

  • Ji, QC., et al. "Inclusion of dilution quality control samples in quantitative LC-MS bioanalysis." PMC (2024). URL:[Link]

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